Limaprost-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRQPMEIEQFC-JVRYLNEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Investigating the Antiplatelet Aggregation Effects of Limaprost-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent orally active vasodilator and antiplatelet agent.[1] Its deuterated form, Limaprost-d3, is primarily utilized as an internal standard in analytical applications. While specific biological activity data for this compound is not extensively available, it is widely understood that deuteration is a common strategy to modify the metabolic stability of a compound without significantly altering its primary pharmacological activity. This technical guide provides an in-depth overview of the antiplatelet aggregation effects of Limaprost, with the assumption that this compound exhibits a comparable mechanism of action. We will delve into its molecular mechanism, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action: Inhibition of Platelet Aggregation
Limaprost exerts its antiplatelet effects by modulating intracellular signaling cascades, primarily through the elevation of cyclic adenosine monophosphate (cAMP) levels.[2] The binding of Limaprost to prostaglandin E2 (EP) receptors on the platelet surface stimulates adenylyl cyclase.[3] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits several key events in platelet activation, including:
-
Inhibition of Calcium Mobilization: PKA can phosphorylate and inhibit phospholipase C (PLC), a critical enzyme responsible for the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Reduced IP3 levels lead to decreased release of calcium from intracellular stores, a crucial step for platelet activation.
-
Inhibition of Granule Secretion: The release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (ADP) and serotonin, is a calcium-dependent process that is attenuated by elevated cAMP.
-
Inhibition of Shape Change: PKA can phosphorylate proteins involved in the regulation of the platelet cytoskeleton, thereby inhibiting the shape change that is characteristic of activated platelets.
-
Inhibition of Integrin αIIbβ3 Activation: The final common pathway of platelet aggregation is the activation of the integrin αIIbβ3 receptor, which binds fibrinogen to cross-link platelets. Elevated cAMP levels interfere with the signaling pathways that lead to the conformational change and activation of this receptor.
The culmination of these effects is a potent inhibition of platelet aggregation induced by a variety of agonists, including collagen, ADP, and thrombin.
Quantitative Data on Antiplatelet Effects
While comprehensive quantitative data for this compound is not available, studies on Limaprost provide valuable insights into its potency. The following table summarizes a key finding regarding its inhibitory effect on platelet adhesiveness.
| Compound | Species | Assay | IC50 Value |
| Limaprost | Guinea Pig | Platelet Adhesiveness | 0.186 ng/mL |
Note: This value represents the half-maximal inhibitory concentration for platelet adhesiveness, which is a distinct but related process to agonist-induced platelet aggregation.
Further research is required to establish specific IC50 values for Limaprost and this compound against various platelet agonists in human platelets. However, it has been noted that the antiplatelet aggregation activity of Limaprost is considered to be equipotent to that of prostaglandin I2 (PGI2) in vitro.
Experimental Protocols
The investigation of the antiplatelet effects of compounds like this compound typically involves in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components. The supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
2. Platelet Aggregation Assay:
-
Instrumentation: Use a light transmission aggregometer.
-
Procedure:
-
Pipette a standardized volume of the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Incubate the PRP at 37°C for a specified time (e.g., 5 minutes).
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a predetermined period (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., collagen, ADP, or thrombin at a concentration known to induce submaximal aggregation) to initiate platelet aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
3. Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).
Visualizations
Signaling Pathway of Limaprost's Antiplatelet Action
Caption: Signaling pathway of this compound's antiplatelet effect.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Conclusion
This compound, as a deuterated analog of the potent antiplatelet agent Limaprost, is an important tool for research in thrombosis and hemostasis. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad inhibition of platelet activation pathways. While specific quantitative data on the anti-aggregatory effects of this compound are yet to be fully elucidated, the established protocols and known potency of Limaprost provide a solid foundation for its investigation. The methodologies and pathways detailed in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Further studies are warranted to determine the precise IC50 values of this compound against various platelet agonists in human platelets to fully characterize its antiplatelet profile.
References
- 1. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Limaprost-d3 in Ischemic Symptom Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the applications of Limaprost-d3 in the research of ischemic symptoms. Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is an orally active drug with potent vasodilatory and antiplatelet properties.[1][2] Its deuterated form, this compound, serves as a crucial internal standard for its quantitative analysis in biological samples, ensuring accuracy in pharmacokinetic and pharmacodynamic studies.[1] This document details the mechanism of action of Limaprost, summarizes key quantitative findings from preclinical and clinical research, and provides detailed experimental protocols relevant to its study in ischemic conditions.
Core Mechanism of Action in Ischemia
Limaprost exerts its therapeutic effects in ischemic conditions primarily through two synergistic mechanisms: vasodilation and inhibition of platelet aggregation. These actions collectively improve blood flow to ischemic tissues, alleviating symptoms such as pain, numbness, and coldness associated with reduced circulation.[1][3]
Signaling Pathways
The vasodilatory and antiplatelet effects of Limaprost are mediated through the activation of specific prostaglandin E (EP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
1. Vasodilation via cAMP-PKA Pathway: In vascular smooth muscle cells, Limaprost binds to EP2 receptors, which are Gs-protein coupled. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
2. Neuroprotection and Anti-Inflammatory Effects: In the central nervous system, Limaprost, by activating EP2 receptors and increasing cAMP, can lead to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and neuroprotection. Furthermore, some studies suggest that Limaprost may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in ischemic tissues, although the exact mechanisms are still under investigation.
Quantitative Data from Ischemic Symptom Research
The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of Limaprost in treating ischemic symptoms.
Preclinical Studies
| Animal Model | Ischemic Condition | Treatment Protocol | Key Quantitative Findings | Reference |
| Rat | Chronic spinal cord compression | Limaprost alfadex administration | Increased blood flow in the cauda equina and improved motor functions. | |
| Rat | Compression-trauma-induced spinal cord injury | Intravenous administration of Limaprost | Enhanced increases in spinal cord tissue levels of CGRP, IGF-I, and IGF-I mRNA at 2 hours post-injury. Inhibited increases in TNF, caspase-3, myeloperoxidase, and the number of apoptotic nerve cells. | |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Genetic deletion of the EP2 receptor (target of Limaprost) | Significantly increased cerebral infarction in the cerebral cortex and subcortical structures. |
Clinical Studies
| Condition | Study Design | Treatment Group (n) | Control/Comparator Group (n) | Key Quantitative Outcomes | Reference |
| Lumbar Spinal Canal Stenosis | Randomized, double-blind, phase III | Limaprost 15 µ g/day (146) | Limaprost 3 µ g/day | Superior overall drug usefulness and overall improvement from baseline. | |
| Thromboangiitis Obliterans | Randomized, double-blind | Limaprost 30 µ g/day (136) | Ticlopidine 500 µ g/day | No significant difference in the improvement of ischemic symptoms. | |
| Cervical Spondylotic Radiculopathy | Randomized controlled trial | Limaprost | Pregabalin | Marked alleviation in numbness of the arm during movement at 8 weeks compared to pregabalin. | |
| Cervical Spinal Canal Stenosis | Prospective study | Limaprost (21) | N/A (pre- vs. post-treatment) | Significant improvement in mean Japanese Orthopedic Association score and grip and release count at 1 and 3 months. | |
| Sciatica due to Lumbar Spinal Stenosis | Multicenter prospective randomized trial | Limaprost; NSAIDs; Limaprost + NSAIDs (total 61) | N/A (comparison between groups) | Significant reduction in a sensation of foot coldness with Limaprost and combination therapy. Leg pain at rest was reduced only in the combination group. | |
| Intermittent Claudication | Systematic review and meta-analysis | Prostaglandins (4 RCTs) | Placebo | Weighted Mean Difference (WMD) in maximal walking distance: 66m (95% CI 5m to 128m). |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Limaprost and ischemic symptoms are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a common model for stroke research.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Microvascular clips
-
Sutures (3-0 and 4-0 silk)
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary microvascular clip on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
For transient ischemia, the filament is left in place for a predetermined duration (e.g., 60 or 120 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the filament is left in place.
-
Close the cervical incision with sutures.
-
Allow the animal to recover from anesthesia. Neurological deficit scoring can be performed to assess the severity of the ischemic insult.
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution for 15-30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
References
The Use of Limaprost-d3 in Preclinical Models of Lumbar Spinal Stenosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lumbar spinal stenosis (LSS) is a degenerative condition characterized by the narrowing of the spinal canal, leading to compression of the spinal nerves and subsequent pain, numbness, and motor dysfunction. The pathophysiology of LSS is multifactorial, with ischemia of the nerve roots due to compromised blood flow being a key contributor to the clinical manifestations. Limaprost, a synthetic prostaglandin E1 (PGE1) analogue, has demonstrated clinical efficacy in treating LSS, primarily through its vasodilatory and antiplatelet aggregation effects, which improve blood flow to the compressed nerves.[1] This technical guide provides an in-depth overview of the preclinical evaluation of Limaprost and its deuterated analogue, Limaprost-d3, in animal models of LSS. It is intended to serve as a comprehensive resource for researchers and drug development professionals in this field.
The use of a deuterated form of Limaprost, this compound, is of significant interest in preclinical research. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can strategically modify a drug's pharmacokinetic profile.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2] This "kinetic isotope effect" can slow down drug metabolism, potentially leading to a longer half-life, increased bioavailability, and a more favorable safety profile by reducing the formation of toxic metabolites. While preclinical studies have primarily utilized the non-deuterated form of Limaprost, the principles and findings are directly applicable to the investigation of this compound, with the added dimension of exploring an improved pharmacokinetic and therapeutic window.
This guide summarizes quantitative data from key preclinical studies in structured tables, provides detailed experimental protocols for establishing LSS animal models and assessing therapeutic outcomes, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Rationale for this compound in Lumbar Spinal Stenosis
The therapeutic strategy for LSS often involves improving microcirculation to the compressed cauda equina and nerve roots. Limaprost, as a PGE1 analogue, addresses this by inducing vasodilation and inhibiting platelet aggregation. These actions are mediated through its agonistic activity on prostaglandin E (EP) receptors, particularly the EP2 and EP4 subtypes, which are coupled to the Gs-protein signaling pathway. Activation of this pathway leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation and vasodation.
The rationale for investigating this compound stems from the potential to enhance the therapeutic effects of Limaprost by optimizing its pharmacokinetic properties. A slower metabolic rate could lead to more sustained plasma concentrations, potentially allowing for less frequent dosing and a more consistent therapeutic effect on nerve root blood flow and function.
Preclinical Models of Lumbar Spinal Stenosis
The development of robust and reproducible animal models is critical for the preclinical evaluation of therapeutic agents for LSS. Two primary models have been described in the literature:
-
Canine Model of Chronic Cauda Equina Compression: This model involves the surgical implantation of a device, such as an inflatable balloon, under the lamina of a lumbar vertebra to exert a controlled, chronic compression on the cauda equina. This model allows for the direct measurement of physiological parameters like blood flow and nerve conduction velocity in the compressed nerve roots.
-
Rat Model of Lumbar Spinal Stenosis: In this model, a piece of silicone or a similar material is surgically inserted into the epidural space of the lumbar spine to create a stenotic lesion. This model is well-suited for behavioral assessments of pain and motor function, as well as for histological and molecular analyses of the compressed nerve tissue.
Experimental Protocols
Canine Model of Chronic Cauda Equina Compression
-
Animal Model: Adult dogs of a specified breed and weight range.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A dorsal midline incision is made over the lumbar spine, and the paraspinal muscles are retracted to expose the laminae of the target lumbar vertebrae.
-
A partial laminectomy may be performed to facilitate the placement of the compression device.
-
An inflatable balloon or other compression device is carefully inserted into the epidural space.
-
The device is inflated to a predetermined pressure to induce a controlled level of compression on the cauda equina.
-
The incision is closed in layers.
-
-
Post-operative Care: Includes administration of analgesics and antibiotics, as well as monitoring for any neurological deficits.
-
Outcome Measures:
-
Nerve Blood Flow: Measured using techniques such as laser Doppler flowmetry.
-
Nerve Conduction Velocity (NCV): Assessed by stimulating the nerve root proximal to the compression and recording the evoked potential distally.
-
Histological Analysis: Examination of nerve root sections for signs of demyelination, axonal damage, and inflammation.
-
Rat Model of Lumbar Spinal Stenosis
-
Animal Model: Adult rats of a specified strain (e.g., Sprague-Dawley).
-
Surgical Procedure:
-
Anesthesia is induced and maintained.
-
A dorsal midline incision is made over the lumbar spine.
-
The ligamentum flavum between two lumbar vertebrae is exposed.
-
A small piece of silicone or other biocompatible material is inserted into the epidural space to compress the nerve roots.
-
The incision is closed.
-
-
Post-operative Care: Includes analgesia and monitoring of motor and sensory function.
-
Outcome Measures:
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus.
-
Thermal Hyperalgesia: Measured using a hot plate or radiant heat source to determine the latency to paw withdrawal.
-
Motor Function: Evaluated using tests such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale or rotarod performance.
-
-
Histological and Immunohistochemical Analysis: Examination of spinal cord and nerve root sections for neuronal damage, glial activation, and inflammatory markers.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of prostaglandin E1 analogues in animal models of spinal stenosis.
Table 1: Effects of Prostaglandin E1 Analogue on Nerve Conduction Velocity (NCV) in a Canine Model of Acute Cauda Equina Compression
| Treatment Group | NCV (% of pre-compression) |
| Vehicle Control | Significant decrease |
| PGE1 Analogue (low dose) | No significant improvement |
| PGE1 Analogue (high dose) | Prevention of NCV reduction |
Table 2: Effects of Limaprost on Behavioral Outcomes in a Rat Model of Lumbar Spinal Stenosis
| Outcome Measure | Vehicle Control | Limaprost Treatment |
| Mechanical Withdrawal Threshold (g) | Decreased | Significantly Increased |
| Thermal Paw Withdrawal Latency (s) | Decreased | Significantly Increased |
| Locomotor Score (BBB scale) | Decreased | Significantly Improved |
Table 3: Preclinical Pharmacokinetics of Limaprost
| Species | Route of Administration | Tmax (min) | t1/2 (min) |
| Human | Oral | ~22.5 | ~21.7 |
Note: Preclinical pharmacokinetic data for this compound in LSS models is not currently available in the public domain. The data presented for Limaprost in humans provides a benchmark for future comparative studies with its deuterated analogue.
Signaling Pathways and Experimental Workflows
Limaprost Signaling Pathway
The primary mechanism of action of Limaprost involves the activation of prostaglandin EP2 and EP4 receptors, leading to vasodilation and inhibition of platelet aggregation.
Caption: Limaprost activates EP2/EP4 receptors, leading to cAMP production and vasodilation.
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in a rat model of lumbar spinal stenosis.
Caption: Workflow for preclinical evaluation of this compound in a rat LSS model.
Conclusion and Future Directions
Preclinical studies in animal models of lumbar spinal stenosis have provided a strong rationale for the therapeutic potential of Limaprost. Its mechanisms of action, centered on improving blood flow to compromised nerve roots, directly address a key pathophysiological component of the disease. The development of this compound offers an exciting opportunity to build upon these findings by potentially improving the pharmacokinetic profile of the parent compound, which could translate into enhanced therapeutic efficacy and patient convenience.
Future preclinical research should focus on directly comparing the pharmacokinetics and pharmacodynamics of Limaprost and this compound in validated LSS animal models. Such studies will be crucial for determining if the theoretical advantages of deuteration translate into tangible benefits in a disease-relevant setting. Furthermore, a more detailed elucidation of the downstream signaling pathways activated by Limaprost in the spinal cord microenvironment will provide a more complete understanding of its therapeutic effects and may reveal novel targets for intervention in lumbar spinal stenosis.
References
A Technical Guide to Limaprost in the Context of Thromboangiitis Obliterans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboangiitis obliterans (TAO), also known as Buerger's disease, is a rare, non-atherosclerotic, segmental inflammatory vascular disease that primarily affects the small and medium-sized arteries and veins of the extremities. The disease is strongly associated with tobacco use and typically affects young to middle-aged adults, leading to severe ischemia, pain, and in many cases, amputation. This technical guide provides an in-depth overview of Limaprost, a prostaglandin E1 analogue, in the context of its potential application in TAO. It is important to note that while the user's query specified "Limaprost-d3," this is a deuterated form of Limaprost, primarily used as an internal standard for quantitative analysis and not as a therapeutic agent itself. Therefore, this guide will focus on the active compound, Limaprost.
Pathophysiology of Thromboangiitis Obliterans
The pathogenesis of TAO is complex and not fully elucidated, but it is understood to involve an inflammatory and thrombotic process. Key signaling pathways implicated in the disease include the Toll-like receptor (TLR) signaling pathway and endothelial cell activation.
Toll-like Receptor (TLR) Signaling Pathway in TAO
The TLR signaling pathway is a critical component of the innate immune system and is believed to play a role in the inflammatory cascade of TAO. The binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs on immune and vascular cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. This, in turn, can contribute to the vasculitis and thrombosis characteristic of TAO.
Endothelial Cell Activation in TAO
Endothelial dysfunction is a central feature of TAO. In response to inflammatory stimuli, endothelial cells become activated, leading to the expression of adhesion molecules, increased permeability, and a prothrombotic state. This activation facilitates the infiltration of inflammatory cells into the vessel wall, contributing to the pathology of the disease.
Limaprost: Mechanism of Action
Limaprost is an orally active synthetic analogue of prostaglandin E1 (PGE1). Its therapeutic effects are primarily attributed to its vasodilatory and antiplatelet properties.[1][2]
-
Vasodilation: Limaprost induces relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This effect is particularly beneficial in ischemic conditions like TAO.[1]
-
Inhibition of Platelet Aggregation: Limaprost inhibits platelet aggregation, thereby reducing the risk of thrombus formation, a key pathological feature of TAO.[1]
The mechanism of action involves binding to prostaglandin E2 receptors, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP leads to the downstream effects of vasodilation and platelet aggregation inhibition.
Clinical Evidence for Limaprost in Thromboangiitis Obliterans
Clinical data on the use of Limaprost specifically for TAO is limited. The most notable study is a randomized, double-blind trial conducted in Japan.
Japanese Clinical Trial: Limaprost vs. Ticlopidine
A summary of a randomized, double-blind clinical trial in Japanese patients with TAO compared the efficacy of oral Limaprost with ticlopidine, an antiplatelet agent.[3]
| Parameter | Limaprost Group | Ticlopidine Group |
| Number of Patients | n=68 (inferred from total) | n=68 (inferred from total) |
| Dosage | 30 µ g/day | 500 mg/day |
| Primary Outcome | Improvement of ischemic symptoms | Improvement of ischemic symptoms |
| Result | No significant difference | No significant difference |
Experimental Protocols
Due to the limited availability of the full protocol for the Japanese Limaprost trial, a generalized experimental protocol for a clinical trial investigating a vasodilator in TAO is provided below for illustrative purposes. This is based on common methodologies seen in similar studies.
Generalized Phase III Clinical Trial Protocol for a Vasodilator in TAO
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria:
- Male or female patients, aged 18-50 years.
- Confirmed diagnosis of Thromboangiitis Obliterans based on established clinical and angiographic criteria.
- Presence of ischemic rest pain and/or ischemic ulcerations.
- Ankle-brachial index (ABI) < 0.7 in the affected limb.
- Signed informed consent.
- Exclusion Criteria:
- Presence of atherosclerosis, diabetes mellitus, autoimmune disease, or other causes of vasculitis.
- Requirement for immediate revascularization or amputation.
- Severe renal or hepatic impairment.
- Pregnancy or lactation.
3. Treatment:
- Investigational Drug: Limaprost (e.g., 10 µg three times daily, orally).
- Control: Placebo or an active comparator (e.g., a standard antiplatelet agent).
- Duration: 12 weeks of treatment followed by a 12-week follow-up period.
4. Efficacy Endpoints:
- Primary Endpoint: Improvement in ischemic ulcer healing (e.g., percentage of patients with complete ulcer healing).
- Secondary Endpoints:
- Reduction in rest pain (measured by a visual analog scale).
- Improvement in pain-free walking distance.
- Change in ankle-brachial index (ABI).
- Rate of major amputation.
5. Safety Assessments:
- Monitoring of adverse events.
- Vital signs.
- Laboratory safety parameters (hematology, clinical chemistry).
6. Statistical Analysis:
- The primary efficacy endpoint will be analyzed using a chi-square test or Fisher's exact test.
- Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.
- Safety data will be summarized descriptively.
Conclusion
Limaprost, a prostaglandin E1 analogue with vasodilatory and antiplatelet properties, has been investigated for the treatment of thromboangiitis obliterans. However, the available clinical evidence, primarily from a Japanese clinical trial, did not demonstrate a significant benefit over an active comparator. Further well-designed, large-scale clinical trials are needed to definitively establish the efficacy and safety of Limaprost in this patient population. Understanding the underlying pathophysiology of TAO, including the role of TLR signaling and endothelial activation, is crucial for the development of novel therapeutic strategies. It is important for researchers and drug development professionals to distinguish between Limaprost, the active pharmaceutical ingredient, and its deuterated form, this compound, which is used for analytical purposes.
References
Determining the Biological Half-Life of Limaprost-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limaprost, a synthetic prostaglandin E1 analog, is utilized for its vasodilatory and antiplatelet properties in the treatment of ischemic conditions. Its deuterated isotopologue, Limaprost-d3, serves as a critical internal standard for the accurate quantification of Limaprost in biological matrices during pharmacokinetic studies. While extensive pharmacokinetic data is available for Limaprost, specific studies detailing the biological half-life of this compound are not readily found in publicly available literature. This is because this compound is primarily a tool for bioanalysis rather than a therapeutic agent itself. However, based on the principles of the deuterium kinetic isotope effect, its pharmacokinetic profile is expected to be similar to or exhibit a slightly longer half-life than its non-deuterated counterpart. This guide provides a comprehensive overview of the biological half-life of Limaprost, the potential impact of deuteration, detailed experimental protocols for pharmacokinetic analysis of prostaglandins, and the associated signaling pathways.
Pharmacokinetics of Limaprost
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, from which the biological half-life is derived. The half-life (t½) is the time required for the concentration of a drug in the body to be reduced by half.
Biological Half-Life of Limaprost
Multiple studies have characterized the pharmacokinetics of orally administered Limaprost in healthy human subjects. A consistent finding is its rapid absorption and elimination.
| Parameter | Value (Healthy Chinese Subjects)[1] | Value (Healthy Korean Volunteers)[2][3] | Value (General Reference)[4][5] |
| Dose | 5 µg | 30 µg | 5 µg |
| Time to Peak Concentration (Tmax) | 22.50 min | 0.5 hours (30 min) | ~0.333 hours (20 min) |
| Peak Plasma Concentration (Cmax) | 2.56 pg/mL | 13.37 pg/mL | 1.55 pg/mL |
| Elimination Half-Life (t½) | 21.70 min | 1.64 hours | 0.511 hours (30.66 min) |
| Area Under the Curve (AUC0-t) | 70.68 pg·min/mL | 18.60 pg·h/mL | Not Reported |
Note: Variations in pharmacokinetic parameters can be attributed to differences in dosage, study population, and analytical methodologies.
The Deuterium Kinetic Isotope Effect and its Potential Impact on this compound Half-Life
This compound is a deuterated version of Limaprost, meaning one or more of its hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can influence the rate of drug metabolism through the deuterium kinetic isotope effect (KIE) .
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step can be slowed down when a C-D bond is present at that position. This can lead to:
-
Slower metabolism: The primary route of metabolism for many drugs involves oxidation by cytochrome P450 enzymes, which often includes C-H bond cleavage.
-
Increased half-life: A reduced rate of metabolism will result in a longer elimination half-life.
-
Increased overall drug exposure (AUC).
While the deuteration in this compound is intended to provide a distinct mass for analytical separation from the non-deuterated form, it could potentially slow down its metabolism if the deuterated position is a site of metabolic attack. However, without specific studies on this compound, the magnitude of this effect remains unquantified. It is plausible that the half-life of this compound is slightly longer than that of Limaprost, but for its use as an internal standard, this difference is generally considered negligible in the context of the analytical workflow.
Experimental Protocols for Determining Biological Half-Life
The determination of the biological half-life of a prostaglandin analog like this compound involves a clinical pharmacokinetic study followed by bioanalytical sample analysis.
Pharmacokinetic Study Design
A typical pharmacokinetic study for an orally administered drug like Limaprost would follow this general protocol:
-
Subject Recruitment: A cohort of healthy volunteers is recruited. The number of subjects is determined by statistical power calculations.
-
Dosing: A single oral dose of the drug is administered to the subjects after a period of fasting.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical schedule would be: 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). To prevent the ex vivo synthesis of endogenous prostaglandins, an inhibitor of cyclooxygenase, such as indomethacin, is often added to the tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: The concentration of the drug in the plasma samples is plotted against time. Pharmacokinetic parameters, including t½, Cmax, Tmax, and AUC, are then calculated using non-compartmental analysis.
The workflow for a pharmacokinetic study can be visualized as follows:
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to the low plasma concentrations of prostaglandins, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Key Steps in the LC-MS/MS Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
Add an internal standard (in this case, for the analysis of Limaprost, this compound would be added).
-
Acidify the plasma to protonate the prostaglandin.
-
Apply the sample to an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the prostaglandin and internal standard with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Separate the analyte from other components using a reverse-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is commonly used to generate deprotonated molecules [M-H]-.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides high selectivity and sensitivity.
-
Signaling Pathway of Limaprost
Limaprost is an analog of prostaglandin E1 (PGE1) and exerts its effects by acting as an agonist at prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The primary signaling pathway leading to its main therapeutic effects of vasodilation and platelet aggregation inhibition involves the activation of adenylyl cyclase.
The signaling cascade is as follows:
-
Receptor Binding: Limaprost binds to specific EP receptors (e.g., EP2, EP4) on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.
-
In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation.
-
This signaling pathway can be represented by the following diagram:
Conclusion
While a specific biological half-life for this compound has not been published, a comprehensive understanding of its pharmacokinetic properties can be inferred from the extensive data available for its non-deuterated counterpart, Limaprost. The biological half-life of Limaprost is short, ranging from approximately 20 to 98 minutes, reflecting its rapid elimination. The deuterium substitution in this compound may potentially lead to a slightly longer half-life due to the kinetic isotope effect, although this is not expected to significantly impact its utility as an internal standard. The determination of the precise half-life of this compound would necessitate a dedicated pharmacokinetic study employing sensitive and specific bioanalytical methods such as LC-MS/MS. The well-characterized signaling pathway of Limaprost via EP receptors and cAMP provides a clear mechanism for its therapeutic effects. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with Limaprost and its deuterated analogs.
References
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Limaprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Limaprost, a synthetic prostaglandin E1 analogue. The information is compiled from various studies and is intended to be a comprehensive resource for researchers and professionals in the field of drug development. While Limaprost-d3 is referenced in several analytical methods, it serves as a deuterated internal standard for the quantification of Limaprost and is not the primary subject of the pharmacokinetic and pharmacodynamic studies detailed herein.
Pharmacokinetics
Limaprost is characterized by its rapid absorption and elimination following oral administration.[1][2] Pharmacokinetic parameters have been evaluated in various populations, and the key findings are summarized below.
Data Presentation: Pharmacokinetic Parameters of Limaprost
The following table summarizes the key pharmacokinetic parameters of Limaprost observed in healthy human subjects from different studies.
| Parameter | Value | Population | Dosage | Source |
| Time to Maximum Concentration (Tmax) | 22.50 min | Chinese | 5 µg (single dose) | [1][2] |
| 0.5 hours (30 min) | Korean | 30 µg | [3] | |
| Maximum Concentration (Cmax) | 2.56 pg/mL | Chinese | 5 µg (single dose) | |
| 13.37 pg/mL | Korean | 30 µg | ||
| Elimination Half-life (t½) | 21.70 min | Chinese | 5 µg (single dose) | |
| 1.64 hours | Korean | 30 µg | ||
| Area Under the Curve (AUC0-t) | 70.68 pg·min/mL | Chinese | 5 µg (single dose) | |
| Area Under the Curve (AUC0-∞) | 22.98 pg·h/mL | Korean | 30 µg | |
| Systemic Clearance (CL) | 1.77 L/h | Korean | 30 µg | |
| Accumulation Factor (R) | 0.609 ± 0.432 | Chinese | 5 µg (multiple doses) |
Note: There can be significant inter-individual variations in the pharmacokinetic parameters of Limaprost.
Experimental Protocols: Pharmacokinetic Analysis
The quantification of Limaprost in biological matrices is challenging due to its low plasma concentrations. Highly sensitive analytical methods, such as two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS), are required.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow of a pharmacokinetic study of Limaprost.
1. Sample Collection and Processing:
-
Blood Collection: Whole blood samples are collected at various time points after drug administration.
-
Stabilization: To prevent the endogenous release of prostaglandins during sample processing, indomethacin and aspirin are added to the blood samples.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Sample Extraction: Limaprost and an internal standard (like this compound) are extracted from plasma. This often involves protein precipitation followed by a multi-step solid-phase extraction (SPE).
2. Analytical Methodology: 2D-LC-MS/MS:
-
Chromatography: A two-dimensional liquid chromatography system is employed for enhanced separation.
-
First Dimension: A Phenyl column is often used.
-
Second Dimension: An ODS (C18) column is typically used in the second dimension.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
-
Detection: A tandem mass spectrometer is used for sensitive and selective detection of Limaprost and its internal standard.
-
Pharmacodynamics
Limaprost is a prostaglandin E1 (PGE1) analog that exerts its effects primarily through vasodilation and inhibition of platelet aggregation.
Data Presentation: Pharmacodynamic Effects of Limaprost
| Pharmacodynamic Effect | Mechanism of Action | Therapeutic Relevance | Source |
| Vasodilation | Agonist at prostaglandin E2 (EP) receptors, leading to increased intracellular cyclic AMP (cAMP) and relaxation of vascular smooth muscle. | Improves blood flow in ischemic conditions. | |
| Inhibition of Platelet Aggregation | Mimics the effects of PGE1, which is known to inhibit platelet aggregation. | Reduces the risk of thrombus formation. | |
| Neuroprotection | May improve blood flow to nerve tissues and aid in nerve regeneration. | Alleviates symptoms of lumbar spinal stenosis. | |
| Anti-inflammatory Effects | Modulates inflammatory responses. | Contributes to its therapeutic effect in inflammatory conditions. |
Experimental Protocols: Pharmacodynamic Assessment
1. In Vitro Platelet Aggregation Assay:
-
Principle: Light Transmission Aggregometry (LTA) is a common method to assess platelet function in vitro.
-
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.
-
Incubation: PRP is incubated with various concentrations of Limaprost or a vehicle control.
-
Agonist Induction: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.
-
Measurement: The change in light transmission through the PRP suspension is measured over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
2. In Vivo Blood Flow Measurement:
-
Principle: Techniques like laser Doppler flowmetry or Doppler ultrasound can be used to measure changes in blood flow in response to Limaprost administration.
-
Procedure (General):
-
Animal Model: An appropriate animal model is selected.
-
Probe Placement: A flow probe is placed on the vessel of interest.
-
Baseline Measurement: Baseline blood flow is recorded before drug administration.
-
Drug Administration: Limaprost is administered (e.g., orally or intravenously).
-
Post-Dose Measurement: Blood flow is continuously monitored to assess the vasodilatory effect of Limaprost.
-
Signaling Pathway
Limaprost, as a PGE1 analog, is believed to act as an agonist at prostanoid EP receptors, particularly the EP2 subtype, which is coupled to a stimulatory G protein (Gs). This interaction initiates a signaling cascade that leads to the observed physiological effects.
Signaling Pathway of Limaprost
Caption: Limaprost signaling pathway leading to vasodilation.
This activation of the EP2 receptor by Limaprost stimulates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of vascular smooth muscle and subsequent vasodilation.
References
- 1. sciex.jp [sciex.jp]
- 2. Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Limaprost-d3 Receptor Binding Affinity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of receptor binding affinity assays for Limaprost-d3, a deuterated analog of Limaprost. Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is an orally active agent known for its vasodilatory and antiplatelet effects, primarily used in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] Understanding its interaction with prostanoid receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Introduction to Limaprost and Prostanoid Receptors
Limaprost acts as an agonist at prostanoid receptors, a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostanoids like prostaglandins and thromboxanes.[3][4] The primary prostanoid receptors are designated as DP, EP, FP, IP, and TP. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[5] As a PGE1 analog, Limaprost is believed to exert its effects primarily through the EP receptor subtypes.
This compound is a deuterated version of Limaprost, often used as an internal standard in analytical studies. For the purpose of receptor binding affinity, its properties are considered analogous to Limaprost.
Quantitative Data on Limaprost Receptor Interaction
A key study investigating the effect of various prostanoids on the regulation of nerve growth factor (NGF) expression in interleukin-1 (IL-1)-stimulated human intervertebral disc cells provides comparative IC50 values. This functional assay demonstrates the concentration at which these compounds inhibit 50% of the IL-1-mediated NGF induction, a process at least partially mediated by the EP4 receptor.
| Compound | IC50 (nM) | Cell System | Assay Type | Implicated Receptor |
| Limaprost | 70.9 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |
| Prostaglandin E1 (PGE1) | 10.6 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |
| Prostaglandin E2 (PGE2) | 9.9 | Human Intervertebral Disc Cells | Inhibition of IL-1-mediated NGF induction | EP4 |
This data is derived from a functional assay and represents the concentration required to achieve a 50% inhibition of a downstream biological response, not a direct measure of binding affinity (Ki or Kd) to the receptor.
Prostanoid Receptor Signaling Pathways
The activation of different EP receptor subtypes by an agonist like Limaprost initiates distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.
EP Receptor Signaling Overview
Caption: Overview of EP Receptor Subtype Signaling Pathways.
Detailed Signaling Cascades
Below are detailed diagrams for the signaling pathways of each EP receptor subtype.
Caption: EP1 receptor signaling cascade.
Caption: EP2/EP4 receptor Gs-mediated signaling.
Caption: EP3 receptor Gi-mediated signaling.
Experimental Protocols for Receptor Binding Assays
The following sections provide detailed methodologies for conducting receptor binding assays to determine the affinity of compounds like this compound for prostanoid receptors.
General Workflow for Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for EP Receptors
This protocol is a representative example and may require optimization for specific receptor subtypes and cell systems.
4.2.1. Materials
-
Receptor Source: Cell membranes from a stable cell line overexpressing a specific human or mouse prostanoid receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated prostanoid with high affinity for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors).
-
Unlabeled Ligand: this compound of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of the corresponding unlabeled natural ligand (e.g., 10 µM PGE₂).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C or GF/B, pre-soaked in a solution like 0.5% polyethyleneimine).
-
Scintillation Cocktail
-
Microplate Scintillation Counter
4.2.2. Procedure
-
Membrane Preparation:
-
Culture cells expressing the target prostanoid receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, radioligand, and a high concentration of the unlabeled natural ligand (e.g., 10 µM PGE₂).
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using the harvester.
-
Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
4.2.3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This technical guide provides a framework for conducting and interpreting receptor binding affinity assays for this compound. While direct and comprehensive binding data for Limaprost across all prostanoid receptors remains to be fully elucidated in publicly accessible literature, the provided functional data and detailed experimental protocols offer a strong foundation for researchers in this field. The signaling pathway diagrams further aid in understanding the functional consequences of Limaprost's interaction with its target receptors. Further studies employing competitive radioligand binding assays are warranted to establish a complete binding profile of Limaprost and its analogs, which will be invaluable for future drug development and a deeper understanding of its therapeutic mechanisms.
References
- 1. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytoprotective Potential of Limaprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent, orally active vasodilator known for its therapeutic effects in improving peripheral circulatory failure and alleviating symptoms of lumbar spinal canal stenosis.[1][2][3][4][5] While its vasodilatory and anti-platelet aggregation properties are well-established, its potential as a cytoprotective agent remains a compelling area of investigation. This technical guide delves into the known and putative cytoprotective mechanisms of Limaprost, drawing from the broader understanding of PGE1 analogs. It aims to provide a foundational resource for researchers exploring the cell-protective capacities of this molecule.
It is critical to note that while Limaprost-d3 is a deuterated form of Limaprost, primarily used as an internal standard for quantitative analysis, specific research on its cytoprotective properties is not currently available in the public domain. Therefore, this guide will focus on the established and theoretical cytoprotective actions of Limaprost and other PGE1 analogs.
Core Mechanisms of Cytoprotection
The cytoprotective effects of prostaglandin E1 and its analogs are multifaceted, extending beyond their hemodynamic actions. These mechanisms are believed to confer resilience to cells against various noxious stimuli.
Summary of Putative Cytoprotective Mechanisms of Prostaglandin E1 Analogs
| Mechanism | Description | Potential Cellular Outcome |
| Vasodilation & Improved Blood Flow | Relaxes smooth muscle cells in blood vessel walls, leading to increased blood flow to tissues. | Enhanced delivery of oxygen and nutrients; removal of metabolic waste; improved tissue perfusion and viability. |
| Anti-platelet Aggregation | Inhibits the clumping of platelets, reducing the risk of thrombus formation. | Prevention of microvascular occlusion; maintenance of blood flow and tissue oxygenation. |
| Neuroprotection | Improves blood flow to nerve tissues and may aid in nerve function and regeneration. | Protection of neurons from ischemic damage; potential functional recovery of damaged nerves. |
| Anti-inflammatory Effects | Modulates the production of pro-inflammatory cytokines and other inflammatory mediators. | Reduction of inflammation-mediated tissue damage. |
| Endothelial Function Improvement | Helps maintain the integrity and function of the inner lining of blood vessels. | Enhanced vascular health and responsiveness. |
| Gastric Mucosal Protection | Stimulates the secretion of mucus and bicarbonate, and increases mucosal blood flow in the stomach. | Protection of the gastric lining from damage by acid and other irritants. |
Signaling Pathways
The primary mechanism of action for Limaprost involves its interaction with specific prostaglandin E (EP) receptors on the cell surface. This binding initiates an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels triggers a variety of downstream effects that contribute to its therapeutic and cytoprotective actions.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Limaprost used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Limaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Limaprost using Limaprost-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent orally active vasodilator and antiplatelet agent. It is utilized in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2] Due to its administration in very low doses, the resulting plasma concentrations are exceedingly low, necessitating highly sensitive and selective analytical methods for pharmacokinetic and bioequivalence studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Limaprost-d3, a deuterated form of Limaprost, serves as an ideal internal standard for this application.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Limaprost in human plasma using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Limaprost
Limaprost exerts its therapeutic effects by mimicking the action of endogenous prostaglandin E1. It binds to prostaglandin E (EP) receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels (vasodilation) and the inhibition of platelet aggregation.
Figure 1: Simplified signaling pathway of Limaprost.
Quantitative Analysis Data
The following tables summarize the key quantitative parameters for the analysis of Limaprost using a deuterated internal standard by LC-MS/MS. The data is compiled from various validated methods and demonstrates the high sensitivity and reproducibility of the assay.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Limaprost | 379.2 | 299.3 | Negative |
| This compound | 382.2 | 299.3 | Negative |
Note: The MRM transition for this compound is inferred based on its molecular weight and the fragmentation pattern of Limaprost. The deuterium atoms are located on a part of the molecule that is not lost during the primary fragmentation.
Table 2: Method Performance Characteristics
| Parameter | Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.3 pg/mL | |
| Linear Dynamic Range | 0.3 - 15 pg/mL | |
| Quality Control (QC) Levels | 0.6, 3.0, 12.0 pg/mL | |
| Inter-assay Precision (CV%) | < 2% | |
| Inter-assay Accuracy | Within ±15% of nominal |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of Limaprost from human plasma.
Experimental Workflow
The overall workflow for the analysis of Limaprost in human plasma involves sample preparation, which includes protein precipitation and solid-phase extraction, followed by LC-MS/MS analysis.
Figure 2: General workflow for Limaprost quantification.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methods for prostaglandin extraction from plasma and is a representative procedure.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile, HPLC grade
-
Formic acid, 1% in water
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Reversed-phase SPE cartridges (e.g., C18)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add the appropriate amount of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4°C for 10 minutes at >3000 x g.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 2 mL of 1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove non-polar impurities.
-
-
Elution: Elute the Limaprost and this compound from the cartridge with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 1 mM ammonium acetate).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following parameters are based on a validated method for the analysis of Limaprost.
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Shimadzu Prominence LC system or equivalent |
| Column | Kinetex C18, 2.1mm x 50mm, 1.7 µm |
| Mobile Phase A | 1 mM ammonium acetate in Water:Acetonitrile (95:5), pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 40°C |
| Gradient Program | A linear gradient is typically used. An example is starting at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes. Total run time: 15 minutes. |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX QTRAP 6500+ system or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| DMS Compensation Voltage | -7.5 V (if using SelexION+ technology) |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of Limaprost in human plasma. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. The high sensitivity of this method, with an LLOQ in the sub-pg/mL range, makes it suitable for demanding pharmacokinetic studies where plasma concentrations of Limaprost are extremely low.
References
- 1. sciex.com [sciex.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Limaprost in Human Plasma Using Isotope Dilution LC-MS/MS with Limaprost-d3
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limaprost, a synthetic prostaglandin E1 analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for the treatment of ischemic symptoms associated with various vascular diseases.[1][2] Accurate and sensitive quantification of Limaprost in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. However, the analysis is challenging due to its low therapeutic dosage, leading to sub-picogram per milliliter concentrations in plasma, and the presence of endogenous interferences.[3]
This application note provides a detailed protocol for the quantitative analysis of Limaprost in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Limaprost-d3 as a stable isotope-labeled internal standard. The use of an internal standard is critical for accurate bioanalysis as it compensates for variability in sample preparation, injection volume, and matrix effects.
Principle
This method employs a solid-phase extraction (SPE) procedure to isolate Limaprost and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of Limaprost is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Limaprost reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and anion exchange)
Standard Solutions Preparation
Stock Solutions: Prepare individual stock solutions of Limaprost and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Limaprost stock solution with methanol/water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution: Prepare a working solution of this compound in methanol/water (1:1, v/v) at a suitable concentration (e.g., 1 ng/mL). The optimal concentration should be determined during method development to provide a consistent and appropriate response.
Sample Preparation: Three-Step Solid-Phase Extraction (SPE)
A rigorous three-step SPE process is often employed for prostaglandin analysis to effectively remove interfering substances from the complex plasma matrix.
-
Protein Precipitation:
-
To 1 mL of human plasma, add a known amount of this compound internal standard working solution.
-
Add 2 mL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Step 1: Reversed-Phase SPE (e.g., C18 cartridge)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove nonpolar impurities.
-
Elution: Elute the analytes with 5 mL of methyl formate or ethyl acetate.
-
-
Step 2 & 3: Further Purification (if necessary, using anion exchange or a different reversed-phase material)
-
The eluted sample from the first SPE step can be further purified using a weak anion exchange cartridge to remove acidic interferences or another reversed-phase cartridge with a different selectivity. The choice of the subsequent SPE steps will depend on the purity of the sample after the initial C18 cleanup and the required sensitivity of the assay.
-
-
Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimal parameters should be determined for the specific instrument used.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 1 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10-50 µL |
| Gradient | A linear gradient appropriate for the separation of Limaprost from endogenous interferences. |
| Column Temperature | 40°C |
| Run Time | Approximately 10-15 minutes |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimize for each transition to achieve maximum signal intensity. |
| Dwell Time | 100-200 ms |
| Ion Source Temp. | 500-550°C |
| IonSpray Voltage | -4500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Limaprost | 379.2 | 299.3 |
| This compound | 382.2 | To be determined |
| Note: The product ion for this compound should be determined by direct infusion of the standard. It is expected to be 3 daltons higher than a corresponding fragment of Limaprost if the deuterium labels are not lost during fragmentation. |
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Limaprost.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |
| Limaprost | 0.1 - 100 | Linear, 1/x² | > 0.99 |
Table 3: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid | 5 | < 15 | 85-115 | < 15 | 85-115 |
| High | 80 | < 15 | 85-115 | < 15 | 85-115 |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Limaprost | > 85 |
Mandatory Visualizations
References
- 1. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Limaprost used for? [synapse.patsnap.com]
- 3. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prostaglandins using Online Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC/MS/MS) with Limaprost-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, pain, and cardiovascular function.[1] Accurate and sensitive quantification of prostaglandins in biological matrices is essential for understanding their roles in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for prostaglandin analysis due to its high selectivity and sensitivity.[1][2][3]
This application note details a robust and sensitive online two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) method for the quantification of a target prostaglandin analyte in a biological matrix, utilizing Limaprost-d3 as an internal standard. The online 2D-LC setup provides enhanced separation and sample cleanup, which is particularly beneficial for complex biological samples.[4] this compound, a deuterated analog of the prostaglandin E1 analogue Limaprost, serves as an ideal internal standard to ensure accurate and precise quantification by compensating for variations during sample preparation and analysis.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Prostaglandin standard of interest, this compound internal standard.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Additives: Formic acid (FA), Ammonium acetate - LC-MS grade.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), protein precipitation reagents (e.g., cold acetonitrile).
2. Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction of prostaglandins from biological matrices like plasma, a solid-phase extraction protocol is recommended.
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the prostaglandins with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for injection into the 2D-LC/MS/MS system.
3. Online 2D-LC/MS/MS System and Conditions
An online 2D-LC system is composed of two chromatographic separation stages connected via a switching valve, often incorporating a trapping column.
-
First Dimension (1D) LC - High pH Separation:
-
Column: Phenyl column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte of interest from bulk matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Trapping Column: A small trapping column is used to capture the heart-cut fraction from the first dimension.
-
Second Dimension (2D) LC - Low pH Separation:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: A fast gradient to rapidly elute and separate the focused analyte.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target prostaglandin and this compound must be optimized. For many prostaglandins, a common loss is water (-18) and a subsequent loss of CO₂ (-44).
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison and validation of the method.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Target Prostaglandin | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| This compound (IS) | [Optimized Value] | [Optimized Value] | [Optimized Value] |
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (pg/mL) | R² | LLOQ (pg/mL) |
| Target Prostaglandin | [e.g., 0.5 - 500] | [>0.99] | [e.g., 0.5] |
Table 3: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | [Value] | [<15%] | [<15%] | [85-115%] |
| Medium | [Value] | [<15%] | [<15%] | [85-115%] |
| High | [Value] | [<15%] | [<15%] | [85-115%] |
Visualizations
Caption: Experimental workflow for online 2D-LC/MS/MS analysis.
Caption: Logic of internal standard use for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Limaprost-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic applications focus on improving blood flow in conditions such as peripheral arterial disease and lumbar spinal stenosis.[1] The mechanism of action of Limaprost involves binding to prostaglandin E (EP) receptors, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade ultimately results in the relaxation of smooth muscle cells and the inhibition of platelet activation.
Limaprost-d3 is a deuterated form of Limaprost. The substitution of hydrogen with deuterium atoms creates a stable, heavier isotope of the molecule. This makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Limaprost in biological samples, including those from cell-based assays. The use of deuterated internal standards is considered the gold standard in LC-MS analysis as they closely mimic the chromatographic behavior and ionization efficiency of the analyte, leading to highly accurate and precise quantification.
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of Limaprost and to utilize this compound as an internal standard for accurate quantification. The assays focus on:
-
Cyclic AMP (cAMP) Measurement: To quantify the primary signaling event following EP receptor activation.
-
Platelet Aggregation Inhibition: To assess the functional anti-platelet activity.
-
Nitric Oxide (NO) Production in Endothelial Cells: As an in vitro correlate of vasodilation.
Limaprost Signaling Pathway
The binding of Limaprost to EP2 and EP4 receptors on the cell surface initiates a signaling cascade that is central to its physiological effects.
Caption: Limaprost signaling cascade.
Application Note 1: Quantification of Intracellular cAMP Levels
Principle
This assay measures the dose-dependent increase in intracellular cAMP in response to Limaprost treatment. Human Embryonic Kidney (HEK) 293 cells, which endogenously express EP receptors, are a suitable model. The accumulated cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). This compound is used as an internal standard for the LC-MS-based quantification of Limaprost in the cell lysates to correlate compound concentration with the observed biological effect.
Experimental Protocol: cAMP Measurement
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Limaprost
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP ELISA kit
-
96-well cell culture plates
-
LC-MS system
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Limaprost in serum-free DMEM.
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Pre-incubate the cells with 100 µM IBMX (a phosphodiesterase inhibitor) in serum-free DMEM for 30 minutes at 37°C to prevent cAMP degradation.
-
Add the Limaprost serial dilutions to the wells and incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells by adding cell lysis buffer and incubate on a shaker for 10 minutes.
-
-
cAMP Quantification (ELISA):
-
Perform the cAMP ELISA on the cell lysates according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Limaprost Quantification (LC-MS):
-
To a separate set of wells treated with Limaprost, add a known concentration of this compound as an internal standard to the cell lysates.
-
Analyze the samples by LC-MS to determine the concentration of Limaprost.
-
Data Analysis:
-
Calculate the cAMP concentration for each Limaprost concentration using the standard curve from the ELISA kit.
-
Plot the cAMP concentration against the log of the Limaprost concentration to generate a dose-response curve.
-
Determine the EC50 value of Limaprost for cAMP production using non-linear regression analysis.
Representative Data
Table 1: Limaprost-induced cAMP Production in HEK293 Cells. Note: The following data are representative examples based on the expected activity of a prostaglandin E1 analog and are intended for illustrative purposes.
| Limaprost Concentration (nM) | Mean cAMP Concentration (pmol/well) ± SD |
| 0 (Basal) | 2.5 ± 0.3 |
| 0.1 | 5.2 ± 0.6 |
| 1 | 15.8 ± 1.9 |
| 10 | 45.3 ± 5.4 |
| 100 | 85.1 ± 9.8 |
| 1000 | 98.6 ± 11.2 |
| EC50 (nM) | ~8.5 |
Experimental Workflow: cAMP Assay
Caption: Workflow for cAMP measurement.
Application Note 2: Platelet Aggregation Inhibition Assay
Principle
This assay evaluates the ability of Limaprost to inhibit platelet aggregation induced by an agonist such as adenosine diphosphate (ADP). The aggregation of platelets in platelet-rich plasma (PRP) is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission. This compound can be used as an internal standard for the quantification of Limaprost in the plasma samples by LC-MS.
Experimental Protocol: Platelet Aggregation
Materials:
-
Freshly drawn human blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Limaprost
-
This compound
-
Adenosine diphosphate (ADP)
-
Saline solution
-
Light transmission aggregometer
-
LC-MS system
Procedure:
-
PRP Preparation:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using PPP.
-
Incubation:
-
Pre-warm the PRP to 37°C for 10 minutes.
-
Add various concentrations of Limaprost or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
-
Aggregation Measurement:
-
Place the cuvettes containing PRP in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add ADP (e.g., 10 µM final concentration) to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Limaprost Quantification (LC-MS):
-
To the plasma samples, add a known concentration of this compound as an internal standard.
-
Process the plasma samples (e.g., protein precipitation or solid-phase extraction) and analyze by LC-MS to determine the concentration of Limaprost.
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each Limaprost concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the Limaprost concentration.
-
Determine the IC50 value of Limaprost for the inhibition of ADP-induced platelet aggregation.
Representative Data
Table 2: Inhibition of ADP-induced Platelet Aggregation by Limaprost. Note: The following data are representative examples based on the expected activity of a prostaglandin E1 analog and are intended for illustrative purposes.
| Limaprost Concentration (nM) | Mean Inhibition of Aggregation (%) ± SD |
| 0 (Control) | 0 ± 0 |
| 0.5 | 15.2 ± 2.1 |
| 1 | 35.8 ± 4.5 |
| 5 | 52.1 ± 6.3 |
| 10 | 78.9 ± 8.1 |
| 50 | 95.4 ± 5.7 |
| IC50 (nM) | ~4.5 |
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for platelet aggregation.
Application Note 3: Nitric Oxide (NO) Production in Endothelial Cells
Principle
The vasodilatory effect of Limaprost is partly mediated by the production of nitric oxide (NO) in endothelial cells. This assay measures the Limaprost-induced increase in NO production in Human Umbilical Vein Endothelial Cells (HUVECs). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. This compound serves as an internal standard for the LC-MS quantification of Limaprost in the cell culture medium.
Experimental Protocol: Nitric Oxide Production
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Limaprost
-
This compound
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
LC-MS system
Procedure:
-
Cell Culture: Culture HUVECs in EGM at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to form a confluent monolayer.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Add serial dilutions of Limaprost in serum-free medium to the cells and incubate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve.
-
Add the Griess reagent to the supernatants and standards according to the manufacturer's protocol.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Limaprost Quantification (LC-MS):
-
To the collected cell culture supernatants, add a known concentration of this compound as an internal standard.
-
Analyze the samples by LC-MS to determine the concentration of Limaprost.
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Plot the nitrite concentration against the log of the Limaprost concentration.
-
Determine the EC50 value of Limaprost for NO production.
Representative Data
Table 3: Limaprost-induced Nitric Oxide Production in HUVECs. Note: The following data are representative examples based on the expected activity of a prostaglandin E1 analog and are intended for illustrative purposes.
| Limaprost Concentration (nM) | Mean Nitrite Concentration (µM) ± SD |
| 0 (Control) | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.7 |
| 100 | 12.4 ± 1.5 |
| 1000 | 18.9 ± 2.2 |
| 10000 | 20.5 ± 2.5 |
| EC50 (nM) | ~80 |
Experimental Workflow: Nitric Oxide Assay
Caption: Workflow for nitric oxide production.
References
Application Notes and Protocols for Limaprost in In Vivo Animal Models
Introduction
Limaprost, an oral prostaglandin E1 (PGE1) analogue, is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3][4] It is primarily used in clinical settings to improve symptoms associated with ischemic conditions such as thromboangiitis obliterans and acquired lumbar spinal canal stenosis.[1] In preclinical research, Limaprost and its alfadex clathrate form are valuable tools for investigating therapeutic interventions in various animal models of ischemia, nerve injury, and pain.
This document provides detailed application notes and protocols for the use of Limaprost in in vivo animal models. It also clarifies the role of Limaprost-d3, a deuterated form of Limaprost, which is typically used as an internal standard for the quantitative analysis of Limaprost in biological samples by mass spectrometry, rather than as a therapeutic agent itself.
Mechanism of Action
Limaprost exerts its effects by acting as an agonist at prostaglandin E2 (EP) receptors, particularly the EP2 subtype. This interaction initiates a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in two primary physiological responses:
-
Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, causing blood vessels to widen and thereby increasing blood flow to tissues.
-
Inhibition of Platelet Aggregation: In platelets, higher cAMP levels inhibit their activation and aggregation, reducing the risk of thrombus formation.
Additionally, Limaprost has been shown to improve microcirculation in nerve tissues, which is a key mechanism for its efficacy in models of nerve compression and injury.
Quantitative Data Presentation: Limaprost Dosage in Animal Models
The following tables summarize reported dosages of Limaprost (or Limaprost alfadex) in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal strain, age, sex, and the experimental model used.
Table 1: Limaprost Dosage in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Chronic Spinal Cord Compression | Rat | 300 µg/kg | Oral (gavage) | Twice a day | Prevented decline in locomotion capability. | |
| Chemotherapy-Induced Neuropathic Pain | Mouse | 300 µg/kg | Oral (gavage) | Once a day | Inhibited mechanical allodynia induced by paclitaxel and oxaliplatin. | |
| Peripheral Circulatory Disorder | Rat | Not specified | Not specified | Not specified | Inhibited the development of ischemic lesions. | |
| Sciatic Nerve Ligation | Rat | Not specified | Not specified | Not specified | Improved blood flow in the sciatic nerve tissue. | |
| Platelet Aggregation Inhibition | Guinea Pig | 100 µg/kg | Oral | Not specified | Effective inhibition of ADP and collagen-induced platelet aggregation. | |
| Hypotensive Effects | Rat | 100 - 300 µg/kg | Oral | Single dose | Significant hypotensive effects observed. |
Table 2: Limaprost Dosage in Other Animal Models
| Animal Model | Species | Dosage | Route of Administration | Frequency | Key Findings | Reference |
| Cauda Equina Nerve Compression | Dog | Not specified | Not specified | Not specified | Inhibited the decrease in nerve conduction velocity. | |
| Coronary Vasodilation | Dog | 1 - 3 µg/kg | Intravenous | Single dose | Increased coronary blood flow by 60-80%. | |
| Coronary Vasodilation | Dog | 100 ng/kg | Intra-coronary | Single dose | Increased coronary blood flow. |
Experimental Protocols
Preparation of Limaprost for Oral Administration
Objective: To prepare a solution or suspension of Limaprost alfadex for oral gavage in rodents.
Materials:
-
Limaprost alfadex powder
-
Vehicle (e.g., distilled water, 0.5% Carboxymethylcellulose sodium (CMC-Na))
-
Weighing scale
-
Vortex mixer
-
Appropriate tubes for preparation and storage
Protocol:
-
Calculate the required amount of Limaprost alfadex based on the desired dosage (e.g., 300 µg/kg) and the body weight of the animals.
-
Weigh the calculated amount of Limaprost alfadex powder accurately.
-
For a simple aqueous solution, dissolve the powder in the required volume of distilled water. Vortex thoroughly to ensure complete dissolution.
-
For a suspension (recommended for larger doses or to ensure stability), gradually add the Limaprost alfadex powder to a 0.5% CMC-Na solution while vortexing.
-
Continue vortexing until a homogenous suspension is achieved.
-
Prepare fresh daily to ensure stability and potency.
Protocol for a Rat Model of Chronic Spinal Cord Compression
Objective: To assess the efficacy of Limaprost in preventing the decline of motor function in a rat model of chronic cervical cord compression.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Thin polyurethane sheet (that expands by absorbing water)
-
Limaprost alfadex solution (prepared as in 4.1)
-
Vehicle control (distilled water)
-
Rotating treadmill apparatus
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a dorsal incision over the cervical spine.
-
Carefully perform a C5-C6 laminectomy.
-
For the compression group, insert a thin polyurethane sheet under the laminae. The sheet will gradually expand by absorbing water, causing chronic compression of the spinal cord.
-
For the sham group, insert and then immediately remove the sheet.
-
Suture the muscle and skin layers.
-
Provide appropriate post-operative care, including analgesia.
-
-
Drug Administration:
-
Divide the animals into four groups: Sham + Vehicle, Sham + Limaprost, Compression + Vehicle, and Compression + Limaprost.
-
Administer Limaprost (300 µg/kg) or vehicle (distilled water, 5 mL/kg) orally via gavage twice a day.
-
-
Functional Assessment:
-
At predetermined time points (e.g., weekly for 26 weeks), assess motor function using a rotating treadmill.
-
Measure the endurance time (in seconds) until the animal is exhausted.
-
-
Histological Analysis (at study termination):
-
Euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the spinal cord for histological analysis, such as motor neuron counts.
-
Protocol for Quantification of Limaprost using this compound
Objective: To accurately measure the concentration of Limaprost in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Plasma samples from Limaprost-treated animals
-
This compound solution of a known concentration
-
Limaprost standards for calibration curve
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma (e.g., 100 µL), add a small, precise volume of the this compound internal standard solution.
-
Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of Limaprost into control plasma.
-
Process these standards in the same manner as the study samples, including the addition of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Develop a chromatographic method to separate Limaprost and this compound from other plasma components.
-
Use multiple reaction monitoring (MRM) on the mass spectrometer to detect the specific parent-to-daughter ion transitions for both Limaprost and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Limaprost to this compound for each sample and standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Limaprost in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Application Notes and Protocols: Preparation of Limaprost-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost-d3 is a deuterated analog of Limaprost, a potent prostaglandin E1 derivative used in research for its vasodilatory and antiplatelet aggregation properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed, step-by-step guide for the preparation of this compound stock solutions, emphasizing best practices for handling deuterated compounds to maintain their chemical and isotopic integrity.[3][4]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₂H₃₃D₃O₅ | |
| Molecular Weight | 383.54 g/mol | |
| Appearance | White Solid | |
| Solubility | Soluble in Methanol, DMSO, DMF, Ethanol | |
| Storage | Store at 2-8°C for short-term, -20°C for long-term. Protect from light and moisture. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Researchers should adjust the concentration and solvent as required for their specific experimental needs.
3.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous/dry Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Micropipettes
-
Vortex mixer
-
Inert gas (Argon or Nitrogen) source and tubing
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents condensation of atmospheric moisture, which can compromise the isotopic purity of the deuterated compound.
-
Inert Atmosphere: To minimize exposure to air and moisture, it is highly recommended to perform the weighing and dissolution steps in a dry, inert atmosphere, such as under a gentle stream of argon or nitrogen gas.
-
Weighing: Carefully weigh the desired amount of this compound into a tared amber glass vial using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.835 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 383.54 g/mol x 1000 mg/g = 3.835 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 2-8°C.
-
For long-term storage (months), aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Conclusion
This guide provides a comprehensive protocol for the preparation of this compound stock solutions. Adherence to these steps, particularly those concerning the handling of a deuterated compound, is essential for ensuring the accuracy and reproducibility of research findings. It is recommended that users perform their own stability and solubility tests for their specific experimental conditions and solvent systems.
References
Application Notes and Protocols for the Quantitative Analysis of Limaprost in Human Plasma using Limaprost-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent orally active vasodilator and antiplatelet agent.[1][2] It is utilized in the treatment of various ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal stenosis.[2][3] Accurate quantification of Limaprost in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Due to its low therapeutic doses and resulting sub-picogram per milliliter plasma concentrations, highly sensitive and selective analytical methods are required.[4]
This document provides detailed application notes and protocols for the quantitative analysis of Limaprost in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing its deuterated analog, Limaprost-d3, as an internal standard to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Limaprost in human plasma using an LC-MS/MS method with this compound as the internal standard.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3 pg/mL | |
| Calibration Curve Range | 0.3 - 15 pg/mL | |
| Regression Model | Linear, 1/x² weighting |
Table 1: Calibration Curve and LLOQ
| Level | Concentration (pg/mL) | Precision (%CV) |
| Quality Control - Low | 0.6 | < 2% |
| Quality Control - Medium | 3 | < 2% |
| Quality Control - High | 12 | Not Specified |
Table 2: Quality Control Sample Precision
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Limaprost in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a three-step SPE procedure to effectively extract Limaprost and this compound from the complex plasma matrix and minimize endogenous interferences.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Protein precipitation solution (e.g., Acetonitrile)
-
Formic Acid (1%)
-
C18 SPE cartridges
-
Methanol
-
Water
-
Hexane
-
Ethyl Acetate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 1 mL of human plasma, add a known concentration of this compound internal standard solution. Vortex briefly to mix.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Acidification: Acidify the supernatant with 1% formic acid to a pH of approximately 3.5.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of water.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
-
Elution: Elute Limaprost and this compound from the cartridge with 5 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of mobile phase A and B).
LC-MS/MS Analysis
This protocol describes a high-sensitivity analysis using a 1D-LC/MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (Re-equilibration)
-
-
Total Run Time: 15 minutes
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Limaprost: m/z 379.2 → 299.3
-
This compound: m/z 382.2 → 302.3 (Predicted)
-
-
Collision Energy and other compound-dependent parameters: Optimize for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Limaprost in human plasma.
Limaprost Signaling Pathway
Limaprost, as a prostaglandin E1 analog, is understood to exert its therapeutic effects by acting as an agonist at prostaglandin E2 receptors, specifically the EP2 subtype. This interaction initiates a downstream signaling cascade involving cyclic adenosine monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation.
References
Application Notes and Protocols: In Vitro Platelet Adhesiveness Assay with Limaprost-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet adhesion to the subendothelial matrix at sites of vascular injury is a critical initial step in hemostasis and thrombosis. Dysregulation of this process can lead to cardiovascular diseases. Therefore, the in vitro evaluation of compounds that modulate platelet adhesion is a key component of drug discovery and development. Limaprost, a synthetic analog of prostaglandin E1 (PGE1), is known for its vasodilatory and antiplatelet properties.[1][2][3] Its deuterated form, Limaprost-d3, is often used as an internal standard in pharmacokinetic studies, but it is also valuable for in vitro mechanistic studies due to its identical biological activity to the non-deuterated form. This document provides a detailed protocol for an in vitro static platelet adhesiveness assay to evaluate the inhibitory effects of this compound.
Limaprost exerts its antiplatelet effect by binding to prostaglandin receptors on the platelet surface, which stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels inhibit platelet activation and subsequent adhesion and aggregation.[1] This assay provides a robust and reproducible method to quantify the dose-dependent inhibitory effect of this compound on platelet adhesion to a collagen-coated surface.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on platelet adhesion. The data is presented as the mean percentage of platelet adhesion relative to a vehicle control, with a corresponding percentage of inhibition.
| This compound Concentration (nM) | Mean Platelet Adhesion (%) | Standard Deviation (%) | Percentage Inhibition (%) |
| 0 (Vehicle Control) | 100 | 8.5 | 0 |
| 1 | 85.2 | 7.1 | 14.8 |
| 10 | 65.7 | 6.2 | 34.3 |
| 100 | 42.1 | 5.5 | 57.9 |
| 1000 | 25.3 | 4.8 | 74.7 |
Note: The data presented in this table is illustrative, based on the known dose-dependent inhibitory effects of prostaglandin analogs on platelet function, where IC50 values for PGE1 in inhibiting collagen-induced aggregation have been reported in the nanomolar range. Iloprost, another prostacyclin analog, has been shown to inhibit secondary platelet recruitment by 50-70%.
Experimental Protocols
This protocol describes a static, fluorescence-based platelet adhesion assay performed in a 96-well microplate format.
Materials and Reagents
-
Human whole blood from healthy, consenting donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Prostaglandin E1 (PGE1) solution (1 µM in ethanol)
-
Tyrode's buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Collagen Type I from equine tendon
-
Calcein-AM fluorescent dye
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram
Detailed Methodologies
1. Preparation of Collagen-Coated Microplates: a. Prepare a 50 µg/mL solution of Collagen Type I in 0.02 M acetic acid. b. Add 100 µL of the collagen solution to each well of a 96-well black, clear-bottom microplate. c. Incubate the plate for 1 hour at 37°C. d. Aspirate the collagen solution and wash each well twice with 200 µL of PBS. e. Prepare a 1% BSA solution in PBS. f. Add 200 µL of the 1% BSA solution to each well to block non-specific binding. g. Incubate for 1 hour at 37°C. h. Wash the wells twice with 200 µL of PBS before use.
2. Isolation and Labeling of Platelets: a. Collect human whole blood into tubes containing ACD anticoagulant (9:1 ratio). b. Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. To the PRP, add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in Tyrode's buffer containing 0.1% BSA. f. Add Calcein-AM to the platelet suspension to a final concentration of 4 µg/mL. g. Incubate for 30 minutes at 37°C in the dark. h. Centrifuge the labeled platelets at 1000 x g for 10 minutes and resuspend in fresh Tyrode's buffer. i. Adjust the final platelet concentration to 2 x 10⁸ platelets/mL.
3. Platelet Adhesion Assay: a. Prepare serial dilutions of this compound in DMSO, and then further dilute in Tyrode's buffer. The final DMSO concentration should not exceed 0.1%. b. In separate tubes, pre-incubate the labeled platelet suspension with the different concentrations of this compound or vehicle (0.1% DMSO in Tyrode's buffer) for 15 minutes at 37°C. c. Add 100 µL of the pre-incubated platelet suspension to each of the collagen-coated and blocked wells. d. Incubate the plate for 1 hour at 37°C to allow for platelet adhesion. e. After incubation, gently wash the wells twice with 200 µL of PBS to remove non-adherent platelets.
4. Quantification of Platelet Adhesion: a. After the final wash, add 100 µL of 1% Triton X-100 in PBS to each well to lyse the adherent platelets and release the Calcein dye. b. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. c. Platelet adhesion is expressed as a percentage of the fluorescence of the vehicle-treated control group after subtracting the background fluorescence from wells with no platelets.
Signaling Pathway
Platelet Adhesion and Inhibition by this compound
References
- 1. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Limaprost-d3 in the Drug Development Pipeline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Limaprost, a synthetic prostaglandin E1 (PGE1) analog, is a potent, orally active vasodilator and antiplatelet agent.[1][2][3] It is primarily used in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal stenosis.[2][4] The therapeutic effects of Limaprost stem from its ability to improve blood flow and inhibit platelet aggregation. In the drug development pipeline, particularly during preclinical and clinical pharmacokinetic studies, the precise and accurate quantification of Limaprost in biological matrices is crucial. This is where Limaprost-d3, its deuterated analog, plays a critical role.
This compound serves as an ideal stable isotope-labeled (SIL) internal standard for bioanalytical methods, predominantly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis. Because this compound has nearly identical chemical and physical properties to Limaprost, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. However, it is distinguishable by its higher mass due to the deuterium atoms. By adding a known concentration of this compound to all samples, calibration standards, and quality controls at the beginning of the workflow, it allows for the normalization of experimental variability, thereby ensuring highly accurate and precise quantification of Limaprost, even at very low concentrations.
Mechanism of Action:
Limaprost exerts its pharmacological effects by mimicking endogenous PGE1. It binds to specific G protein-coupled prostaglandin receptors on the surface of target cells, such as vascular smooth muscle cells and platelets. Specifically, on platelets, PGE1 has been shown to interact with the IP and EP3 receptors. Binding to these receptors, particularly those coupled to the Gs alpha subunit (like IP and EP2/EP4 receptors), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn mediates the downstream effects:
-
In Vascular Smooth Muscle Cells: Increased cAMP leads to the relaxation of smooth muscle, resulting in vasodilation and increased blood flow.
-
In Platelets: Elevated cAMP inhibits phospholipase C activation and reduces intracellular calcium mobilization, thereby inhibiting platelet aggregation and preventing thrombus formation.
The dual action of vasodilation and anti-platelet aggregation makes Limaprost an effective therapeutic for ischemic diseases.
II. Quantitative Data
The following tables summarize pharmacokinetic parameters of Limaprost (non-deuterated) in healthy human subjects, determined using LC-MS/MS methods that utilize this compound as an internal standard. The use of this compound is essential for achieving the required sensitivity and accuracy, with reported lower limits of quantification (LLOQ) as low as 0.1 to 0.3 pg/mL.
Table 1: Single-Dose Pharmacokinetics of Limaprost (5 µg) in Healthy Chinese Subjects (n=12)
| Parameter | Mean Value |
|---|---|
| Tmax (Time to peak concentration) | 22.50 min |
| Cmax (Peak plasma concentration) | 2.56 pg/mL |
| t½ (Elimination half-life) | 21.70 min |
| AUC₀-t (Area under the curve) | 70.68 pg·min/mL |
Data sourced from a study on healthy Chinese subjects.
Table 2: Single-Dose Pharmacokinetics of Limaprost (30 µg) in Healthy Korean Volunteers (n=5)
| Parameter | Mean Value |
|---|---|
| Tmax (Time to peak concentration) | 0.5 hours |
| Cmax (Peak plasma concentration) | 13.37 pg/mL |
| t½ (Elimination half-life) | 1.64 hours |
| AUC₀-¹² (Area under the curve) | 18.60 pg·h/mL |
| AUC₀-∞ (AUC extrapolated to infinity) | 22.98 pg·h/mL |
Data sourced from a preliminary pharmacokinetic study in healthy Korean volunteers.
III. Experimental Protocols
Protocol 1: Quantification of Limaprost in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of Limaprost in human plasma. It is based on established methodologies involving protein precipitation, solid-phase extraction, and 2D-LC/MS/MS analysis, which have been successfully applied in clinical pharmacokinetic studies.
1. Materials and Reagents
-
Human plasma (collected in tubes containing an anticoagulant like EDTA)
-
Limaprost reference standard
-
This compound internal standard (IS) stock solution
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Solid-Phase Extraction (SPE) cartridges
-
Microcentrifuge tubes or 96-well plates
2. Internal Standard Spiking
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot a precise volume (e.g., 100 µL) of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add a small, precise volume (e.g., 20 µL) of the this compound internal standard working solution to each tube, except for blank matrix samples. The IS should be added at the earliest step to account for variability in all subsequent procedures.
-
Vortex mix for 10 seconds.
3. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Protein Precipitation (PPT):
-
Add a volume of cold acetonitrile (e.g., 3 volumes, 300 µL) to the plasma-IS mixture to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE): (This multi-step process is crucial for cleanup and achieving the necessary sensitivity for Limaprost.)
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte (Limaprost) and internal standard (this compound) using a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the LC mobile phase.
-
Transfer the final sample to an autosampler vial for analysis.
-
4. LC-MS/MS Analysis
-
Instrumentation: A high-sensitivity triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Limaprost: Precursor Ion (Q1) m/z 379.2 → Product Ion (Q3) m/z 299.3
-
This compound: Precursor Ion (Q1) m/z 382.2 → Product Ion (Q3) m/z 302.3 (Note: The exact mass shift depends on the number of deuterium atoms)
-
5. Data Analysis and Validation
-
Integrate the peak areas for both the Limaprost and this compound MRM transitions.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Limaprost in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The bioanalytical method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.
References
Application Note: High-Sensitivity Quantification of Limaprost-d3 in Human Plasma using Differential Mobility Spectrometry (DMS) Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and highly sensitive method for the quantitative analysis of Limaprost-d3 in human plasma. By leveraging the additional selectivity of Differential Mobility Spectrometry (DMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method overcomes the challenges associated with the analysis of this potent prostaglandin E1 analogue. The described protocol offers a significant improvement in sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic and bioequivalence studies where low plasma concentrations are expected. This compound is the deuterated form of Limaprost, a potent vasodilator and antiplatelet agent.[1][2][3]
Introduction
Limaprost, an oral analogue of prostaglandin E1, is a potent vasodilator with antiplatelet and cytoprotective properties.[4] Its therapeutic applications in treating conditions associated with poor blood flow necessitate a highly sensitive and selective analytical method to accurately determine its concentration in biological matrices.[5] Due to extremely low therapeutic doses, plasma concentrations of Limaprost are often in the sub-pg/mL range, posing a significant challenge for conventional LC-MS/MS methods. Furthermore, endogenous interferences in plasma can be orders of magnitude higher than the analyte concentration, further complicating accurate quantification.
Differential Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is a gas-phase ion separation technique that distinguishes ions based on their differential mobility in high and low electric fields. When coupled with LC-MS/MS, DMS provides an additional dimension of separation, effectively reducing chemical noise and separating the analyte of interest from co-eluting interferences. This application note details a validated method using DMS-LC-MS/MS for the ultra-sensitive and selective quantification of this compound, a common internal standard for Limaprost analysis, in human plasma.
Principle of Differential Mobility Spectrometry
Differential Mobility Spectrometry separates gas-phase ions based on the difference in their mobility in high and low electric fields. Ions are introduced into the DMS cell and subjected to an asymmetric waveform, which alternates between a high and low electric field. An ion's trajectory through the cell is influenced by this waveform. A compensation voltage (COV) is applied to correct the trajectory of the target ion, allowing it to pass through the cell and into the mass spectrometer, while interfering ions with different mobility characteristics are neutralized on the cell walls. This process significantly enhances the signal-to-noise ratio and selectivity of the analysis.
Caption: Principle of Differential Mobility Spectrometry (DMS) separation.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation
A protein precipitation and solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.
-
Protein Precipitation: To 100 µL of human plasma, add 20 µL of this compound internal standard solution and 300 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water.
Caption: Sample preparation workflow for this compound analysis.
DMS-LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Differential Mobility Spectrometry:
| Parameter | Value |
| Separation Voltage (SV) | Optimized for this compound |
| Compensation Voltage (COV) | -7.5 V (example value, requires optimization) |
| DMS Gas | Nitrogen |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: Precursor Ion > Product Ion (requires empirical determination) |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized |
Quantitative Data Summary
The use of DMS significantly improves the lower limit of quantitation (LLOQ) and reduces background noise compared to conventional LC-MS/MS methods.
| Parameter | Result | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.3 pg/mL in plasma | |
| Linear Dynamic Range | 0.3 - 15 pg/mL | |
| Precision (CV%) | < 15% | |
| Accuracy (%) | 85 - 115% |
Results and Discussion
The integration of DMS into the LC-MS/MS workflow provides a substantial enhancement in selectivity for the analysis of this compound in a complex matrix like human plasma. The DMS acts as an ion filter, separating the target analyte from isobaric and co-eluting interferences prior to mass analysis. This results in a significant reduction in background noise and a corresponding improvement in the signal-to-noise ratio, enabling the achievement of a very low LLOQ of 0.3 pg/mL. The method demonstrates excellent linearity, precision, and accuracy over the calibrated concentration range, making it suitable for regulated bioanalysis.
Conclusion
The described DMS-LC-MS/MS method offers a highly sensitive, selective, and robust solution for the quantification of this compound in human plasma. The addition of differential mobility spectrometry effectively mitigates the challenges posed by low analyte concentrations and significant endogenous interferences. This protocol provides researchers, scientists, and drug development professionals with a powerful tool for conducting pharmacokinetic and bioequivalence studies of Limaprost with high confidence and accuracy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Limaprost | PGE Synthase | TargetMol [targetmol.com]
- 4. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Limaprost-d3 chemical stability and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Limaprost-d3. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterium-labeled version of Limaprost, a prostaglandin E1 analogue. Its primary use in a laboratory setting is as an internal standard for the quantitative analysis of Limaprost in biological samples using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the non-labeled drug.
Q2: What are the main degradation products of Limaprost, and can I expect the same for this compound?
The primary degradation products of Limaprost identified in stability studies are:
-
17S,20-dimethyl-trans-Δ2-PGA1 (also referred to as 11-deoxy-Δ10) [4][5]
-
17S,20-dimethyl-trans-Δ2-8-iso-PGE1 (referred to as 8-iso)
Deuterium labeling is unlikely to alter the fundamental chemical structure and reactivity of the molecule under normal experimental and storage conditions. Therefore, it is reasonable to expect that this compound will exhibit similar degradation pathways and form the corresponding deuterated versions of these products.
Q3: What are the critical factors affecting the chemical stability of Limaprost and this compound?
The most critical factor affecting the stability of Limaprost, and by extension this compound, is humidity . Prostaglandin E1 and its derivatives are known for their poor stability in the presence of moisture. Degradation is accelerated under conditions of high relative humidity. Other factors include temperature and the presence of certain excipients in formulations.
Q4: How can I enhance the stability of this compound in my experimental preparations?
To enhance stability, it is crucial to minimize exposure to moisture. In solid forms, the inclusion of cyclodextrins, such as α-cyclodextrin and β-cyclodextrin, has been shown to significantly improve the chemical stability of Limaprost by forming inclusion complexes. These complexes protect the five-membered ring of the prostaglandin from water-catalyzed dehydration. Polysaccharides like dextran have also been found to suppress degradation. For solutions, preparing them fresh and using anhydrous solvents whenever possible is recommended.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing samples with this compound as an internal standard.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock. It should be stored in a tightly sealed container, protected from moisture, and at the recommended temperature.
-
Prepare a fresh stock solution of this compound and re-run the analysis.
-
Analyze a sample of the this compound stock solution alone to check for the presence of degradation peaks (corresponding to deuterated 11-deoxy-Δ10 and 8-iso).
-
If degradation is confirmed, consider the stability of the solvent used for your stock solution and the handling procedures to minimize exposure to ambient humidity.
-
-
-
Possible Cause 2: Interaction with excipients or matrix components.
-
Troubleshooting Steps:
-
Certain excipients, particularly cellulose derivatives like hydroxypropylmethylcellulose (HPMC) and hydroxypropylcellulose (HPC-L), have been shown to accelerate the degradation of Limaprost.
-
If your formulation contains these, consider alternative excipients. Polysaccharides such as dextran, dextrin, and pullulan have been shown to be more compatible.
-
Perform a matrix effect study to see if components of your sample are causing degradation or interference.
-
-
Problem: The concentration of my this compound internal standard is inconsistent across different samples.
-
Possible Cause 1: Instability in the analytical workflow.
-
Troubleshooting Steps:
-
Evaluate the stability of this compound in the sample matrix and solvents used throughout your entire analytical procedure.
-
Minimize the time between sample preparation and analysis.
-
Ensure consistent temperature and humidity control in the laboratory environment.
-
-
-
Possible Cause 2: Adsorption to labware.
-
Troubleshooting Steps:
-
Prostaglandins can be susceptible to adsorption onto glass and plastic surfaces.
-
Consider using silanized glassware or polypropylene tubes to minimize loss of material.
-
Include a carrier solvent or a small amount of a suitable surfactant in your solutions if compatible with your analytical method.
-
-
Data on Limaprost Stability with Cyclodextrins
The following table summarizes the degradation of Limaprost in different cyclodextrin complexes under high humidity conditions. This data can be used as a reference for understanding the stabilizing effects of these excipients.
| Complex | Storage Conditions | Duration | Degradation (% into 11-deoxy-Δ10) |
| Limaprost/β-CD complex | 30°C / 75% RH | 4 weeks | ~19% |
| Limaprost/α-CD complex | 30°C / 75% RH | 4 weeks | 8.1% |
| Limaprost/α-/β-CD ternary complex | 30°C / 75% RH | 4 weeks | 2.2% |
Data sourced from a study on the stabilization of Limaprost in solid dosage forms.
Experimental Protocols
Protocol: Stability Testing of this compound in a Solid Formulation
-
Preparation of Samples: Prepare solid formulations of this compound with and without stabilizing excipients (e.g., α-CD, β-CD, dextran).
-
Storage Conditions: Place the samples in a stability chamber under accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).
-
Sample Analysis:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., ethanol).
-
Analyze the solution by a validated stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Quantify the amount of remaining this compound and the formation of its primary degradants.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Limaprost Degradation Pathway
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the chemical stability of this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Enhancing Limaprost-d3 stability in high humidity environments
Welcome to the technical support center for Limaprost-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges, particularly in high-humidity environments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in high humidity?
A1: The primary cause of this compound degradation in the presence of moisture is a chemical reaction known as dehydration. This leads to the formation of a principal degradation product, 17S,20-dimethyl-trans-Δ2-PGA1, also referred to as 11-deoxy-Δ10.[1][2] This degradation occurs on the five-membered ring of the prostaglandin structure.
Q2: My this compound is showing unexpected degradation during storage. What are the recommended storage conditions?
A2: To minimize degradation, this compound should be stored in a controlled environment. Ideal storage involves maintaining low relative humidity (RH), typically between 30-60%, and controlled temperatures.[3] It is also crucial to use appropriate packaging that acts as a moisture barrier, often including a desiccant.[1][4]
Q3: Can the choice of excipients in my formulation affect the stability of this compound?
A3: Absolutely. The selection of excipients is critical for maintaining the stability of this compound, especially in humid conditions.
-
Stabilizing Excipients: Polysaccharides such as dextran and dextrin have been shown to suppress the degradation of Limaprost. Cyclodextrins, particularly β-cyclodextrin, are highly effective at enhancing stability by forming inclusion complexes that protect the Limaprost molecule from water.
-
Excipients to Avoid: Cellulose derivatives like hydroxypropylmethylcellulose (HPMC) and hydroxypropylcellulose (HPC-L) can accelerate the degradation of Limaprost in humid environments. This is attributed to their tendency to increase the mobility of water molecules within the formulation.
Q4: What is Limaprost alfadex, and how does it relate to stability?
A4: Limaprost alfadex is an inclusion complex of Limaprost with α-cyclodextrin. This complexation is a strategy to enhance the stability of the Limaprost molecule. However, for optimal stability in high humidity, the addition of β-cyclodextrin to formulations containing Limaprost alfadex is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in a solid dosage form. | High ambient humidity during manufacturing or storage. | Control the relative humidity (RH) in the manufacturing and storage areas, aiming for a range of 30-60%. Utilize packaging with a high moisture barrier and consider including a desiccant. |
| Inappropriate excipient selection. | Review your formulation. Replace cellulose-based excipients with stabilizing polysaccharides like dextran or dextrin. Incorporate β-cyclodextrin to form a protective inclusion complex. | |
| Inconsistent results in stability studies. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC or LC-MS/MS method. This involves performing forced degradation studies to ensure the method can separate the intact drug from its degradation products. |
| Fluctuations in environmental chamber conditions. | Calibrate and monitor the temperature and humidity of your stability chambers to ensure consistent conditions. | |
| Physical changes in the formulation (e.g., stickiness). | High content of certain polysaccharides like dextrin. | While dextrin can be a stabilizer, high concentrations (e.g., >20%) may lead to stickiness. Optimize the concentration of dextrin in your formulation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.
Objective: To generate the primary degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water) and organic solvents (e.g., acetonitrile, methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 264 nm).
-
Column Temperature: Maintained at a controlled temperature (e.g., 50°C).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Limaprost Mechanism of Action Signaling Pathway.
Caption: Workflow for Enhancing this compound Stability.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. topproductinnovations.com [topproductinnovations.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome endogenous interference in Limaprost-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome endogenous interference in Limaprost-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What is endogenous interference and why is it a problem in this compound analysis?
A1: Endogenous interference refers to the presence of substances naturally found in a biological sample (like plasma or serum) that can affect the accurate quantification of the target analyte, in this case, this compound.[1][2][3][4] Limaprost is administered at very low therapeutic doses, resulting in extremely low concentrations in plasma.[5] Consequently, endogenous compounds can have a similar mass or chromatographic behavior, leading to overlapping signals in the mass spectrometer, a phenomenon known as matrix effect. This can cause ion suppression or enhancement, leading to inaccurate and unreliable measurements of this compound. The intensity of these interferences can sometimes be higher than the maximum concentration of Limaprost itself, making accurate quantification a significant challenge.
Q2: What are the common sources of endogenous interference in bioanalytical LC-MS/MS methods?
A2: Common sources of endogenous interference include phospholipids, proteins, salts, and other lipids that are abundant in biological matrices. For Limaprost, which is a prostaglandin E1 analogue and a long-chain fatty acid, structurally similar endogenous prostaglandins and lipids are major sources of interference. These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer.
Q3: How can I tell if my this compound analysis is affected by endogenous interference?
A3: Several signs can indicate the presence of endogenous interference:
-
Poor reproducibility: High variability in the signal of this compound or the internal standard across different samples.
-
Inaccurate quantification: The measured concentrations are not consistent or do not follow expected trends.
-
Ion suppression/enhancement: A significant decrease or increase in the analyte signal when comparing standards prepared in solvent versus those prepared in the biological matrix.
-
High background noise: Elevated baseline in the chromatogram, particularly around the retention time of the analyte.
-
Unstable internal standard response: The signal of the stable isotope-labeled internal standard (like this compound) should ideally be consistent across all samples. Significant variation can be an indicator of matrix effects.
Troubleshooting Guide
Issue 1: High Background Noise and Poor Sensitivity
High background noise and poor sensitivity are common challenges in Limaprost analysis due to its low plasma concentrations.
Possible Cause: Insufficient sample cleanup, leading to a high concentration of interfering endogenous compounds being introduced into the LC-MS/MS system.
Troubleshooting Strategies:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components. A multi-step SPE protocol can be particularly useful for complex samples.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate Limaprost from interfering substances based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient on its own for the ultra-low levels of Limaprost and often needs to be combined with other cleanup techniques.
-
-
Enhance Chromatographic Separation:
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique provides a significant increase in separation power by using two different columns, which can resolve Limaprost from co-eluting interferences.
-
Optimize Gradient Elution: Fine-tuning the mobile phase gradient can improve the separation of the analyte from matrix components.
-
Issue 2: Inconsistent Internal Standard (this compound) Response
While stable isotope-labeled internal standards like this compound are designed to compensate for matrix effects, their response can still be variable if the interference is severe.
Possible Cause: Co-eluting endogenous compounds are causing significant ion suppression or enhancement that even the deuterated internal standard cannot fully track.
Troubleshooting Strategies:
-
Differential Mobility Spectrometry (DMS): DMS is a gas-phase separation technique that separates ions based on their size, shape, and charge. Combining DMS with LC-MS/MS adds an extra layer of selectivity, effectively filtering out interfering ions before they reach the mass analyzer, leading to a more stable signal.
-
Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the study samples can help to compensate for consistent matrix effects.
-
Sample Dilution: If the concentration of interfering components is very high, diluting the sample can reduce the matrix effect. However, this is only feasible if the resulting Limaprost concentration is still above the lower limit of quantitation (LLOQ).
Summary of Analytical Strategies and Performance
| Strategy | Key Principle | Reported LLOQ | Throughput | Reference |
| 2D-LC/MS/MS | Enhanced chromatographic separation using two orthogonal columns. | 0.1 pg/mL | Low (~50 min/sample) | |
| 1D-LC with DMS-MS/MS | Additional gas-phase separation of ions based on their mobility. | 0.3 pg/mL | High (~15 min/sample) |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Analysis using LC-DMS-MS/MS
This protocol outlines the key steps for analysis using a system equipped with Differential Mobility Spectrometry.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Differential Mobility Spectrometry (DMS):
-
Separation Voltage (SV): Optimize for Limaprost (e.g., 3500 V).
-
Compensation Voltage (CoV): Fine-tune to selectively transmit Limaprost and this compound ions while filtering out interferences. A typical starting point could be -7.5 V.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Limaprost: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 379.2 > 299.3).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimization: Optimize collision energy and other MS parameters to achieve the best signal-to-noise ratio.
-
Visualizing Workflows and Troubleshooting Logic
Caption: A troubleshooting workflow for addressing common issues in this compound analysis.
Caption: A general experimental workflow for the analysis of Limaprost in plasma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Detection of Limaprost-d3 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-sensitivity detection of Limaprost-d3 in plasma. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high selectivity and sensitivity for this application.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in plasma analysis?
A1: this compound is the deuterium-labeled stable isotope of Limaprost. In quantitative bioanalysis, it is most commonly used as an internal standard (IS) for the determination of Limaprost concentrations in plasma samples.[1] Using a stable isotope-labeled IS is best practice as it closely mimics the analytical behavior of the unlabeled analyte (Limaprost), correcting for variations during sample preparation and analysis.[1]
Q2: What is the typical achievable Lower Limit of Quantification (LLOQ) for Limaprost in plasma?
A2: Due to very low therapeutic doses, extremely low plasma concentrations of Limaprost are expected.[2][3] Highly sensitive methods have been developed to achieve LLOQs in the sub-picogram per milliliter (sub-pg/mL) range. Methods combining advanced separation techniques with tandem mass spectrometry have achieved LLOQs of 0.1 pg/mL and 0.3 pg/mL.[4]
Q3: Which analytical technique is most suitable for high-sensitivity detection?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of Limaprost and its deuterated internal standard, this compound. Techniques such as two-dimensional liquid chromatography (2D-LC/MS/MS) or one-dimensional LC-MS/MS combined with differential mobility spectrometry (DMS) have been successfully employed to overcome the challenges of complex plasma matrices and achieve the required sensitivity.
Q4: How can I handle endogenous interferences in the plasma matrix?
A4: Endogenous interferences are a significant challenge in achieving high sensitivity. Effective sample preparation, such as a combination of protein precipitation (PP) followed by multi-step solid-phase extraction (SPE), is crucial for cleaning up the sample. Additionally, advanced analytical techniques like 2D-LC or DMS provide an extra dimension of separation, helping to resolve the analyte from co-eluting matrix components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal for this compound | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and recovery. 3. Degradation of the analyte during sample processing or storage. 4. Incorrect MS/MS transition settings. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Limaprost and its analogs are typically analyzed in negative ionization mode. 2. Evaluate and optimize the solid-phase extraction (SPE) procedure (sorbent type, wash, and elution steps). 3. Ensure proper sample handling and storage conditions (e.g., -20°C or lower). Perform stability tests. 4. Confirm the precursor and product ions for this compound. Infuse the standard solution to optimize collision energy and other MS parameters. |
| High Background Noise | 1. Co-eluting endogenous interferences from the plasma matrix. 2. Contamination from solvents, reagents, or labware. 3. Insufficient chromatographic separation. | 1. Incorporate an additional separation step, such as switching from a 1D-LC to a 2D-LC system or using differential mobility spectrometry (DMS). 2. Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all equipment. 3. Optimize the LC gradient profile and consider using a different column chemistry (e.g., Phenyl column in the first dimension and ODS in the second). |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Suboptimal mobile phase pH or composition. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH. For Limaprost analysis, a mobile phase with ammonium acetate at pH 4.5 has been used. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS/MS system performance. | 1. Automate the sample preparation steps if possible. Ensure consistent timing and technique for manual steps. 2. Check the stability of extracted samples in the autosampler over the expected run time and adjust conditions if needed (e.g., lower temperature). 3. Perform system suitability tests before each batch. Monitor system pressure and signal intensity of a reference standard. |
| Crosstalk between Limaprost and this compound Channels | 1. Isotopic impurity in the this compound internal standard. 2. In-source fragmentation of the analyte or IS. | 1. Verify the isotopic purity of the this compound standard. If significant unlabeled Limaprost is present, it may be necessary to subtract its contribution from the analyte signal. 2. Optimize the ionization source conditions to minimize fragmentation. Adjust the declustering potential or cone voltage. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for high-sensitivity Limaprost analysis.
-
Protein Precipitation:
-
To 1.0 mL of human plasma, add a working solution of this compound (internal standard).
-
Add 2.0 mL of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis WCX) with methanol followed by equilibration with water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., a low percentage of organic solvent in an aqueous buffer).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method with Differential Mobility Spectrometry (DMS)
This method provides high selectivity and a shorter runtime compared to 2D-LC systems.
-
LC System: UPLC/HPLC system (e.g., Shimadzu Prominence LC).
-
Column: Kinetex C18, 2.1mm x 50mm, 1.7 µm.
-
Mobile Phase A: 1 mM ammonium acetate (pH 4.5) in 95:5 water/acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient program run over 15 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a DMS device (e.g., SCIEX QTRAP 6500+ with SelexION+).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
DMS Parameters: A specific Compensation Voltage (CoV) is optimized to filter ions and separate Limaprost from interferences before they enter the mass spectrometer. A CoV of -7.5 V has been reported for Limaprost.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Limaprost and this compound. These must be determined by infusing pure standards.
Quantitative Data Summary
The following tables summarize the performance characteristics of high-sensitivity methods for Limaprost detection, for which this compound serves as the internal standard.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (2D-LC/MS/MS) | Method 2 (1D-LC-DMS/MS/MS) |
| Linear Dynamic Range | 0.1 - 10 pg/mL | Not specified, LLOQ focused |
| LLOQ | 0.1 pg/mL | 0.3 pg/mL |
| Correlation Coefficient (r) | > 0.9987 | Not specified |
| Run Time | > 50 min | 15 min |
| Plasma Volume | 3 mL | Not specified |
Table 2: Quality Control (QC) Sample Precision and Accuracy (1D-LC-DMS/MS/MS Method)
| QC Level | Concentration (pg/mL) | Precision (%CV) |
| LLOQ | 0.3 | Not specified |
| Low QC | 0.6 | < 2% |
| Medium QC | 3.0 | < 2% |
| High QC | 12.0 | Not specified |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low signal in this compound detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation of Limaprost-d3 for LC/MS/MS
Welcome to the technical support center for the optimization of Limaprost-d3 sample preparation for Liquid Chromatography-Mass Spectrometry (LC/MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC/MS/MS analysis?
This compound is a deuterated analog of Limaprost, which is a prostaglandin E1 analog.[1][2] In LC/MS/MS analysis, this compound serves as an ideal internal standard for the quantification of Limaprost.[1][2] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled Limaprost, while exhibiting nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. This ensures accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response.
Q2: What are the recommended storage and stability conditions for this compound?
For long-term stability of four years or more, this compound should be stored at -20°C as a solid.[1] It is soluble in methanol. For short-term storage of working solutions, it is advisable to keep them at low temperatures and protected from light to minimize degradation. Prostaglandins, in general, are known to be sensitive to temperature and humidity.
Q3: Which sample preparation techniques are most suitable for extracting this compound from biological matrices like plasma?
The most common and effective sample preparation techniques for prostaglandins like Limaprost from biological fluids include:
-
Solid-Phase Extraction (SPE): This is a highly selective method for isolating and concentrating prostaglandins from complex matrices. It is particularly useful for achieving the low detection limits often required for prostaglandin analysis.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating analytes based on their differential solubility in immiscible liquids. It can be effective for cleaning up samples before LC/MS/MS analysis.
-
Protein Precipitation (PPT): This is a simpler and faster method for removing proteins from plasma samples. Acetonitrile is a commonly used and effective solvent for protein precipitation.
The choice of method depends on the required sensitivity, sample volume, and the complexity of the biological matrix.
Troubleshooting Guide
This section addresses specific issues that may arise during the sample preparation of this compound for LC/MS/MS analysis.
Issue 1: Low recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and pH. For LLE, ensure the solvent polarity is appropriate for Limaprost. For SPE, ensure the cartridge is properly conditioned, and the loading, washing, and elution steps are optimized. |
| Analyte Degradation | Limaprost can be unstable under certain conditions. Keep samples on ice during preparation and avoid prolonged exposure to strong acids or bases. Consider adding antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation. |
| Adsorption to Labware | Use silanized glassware or low-binding polypropylene tubes to minimize adsorption of the analyte to container surfaces. |
Issue 2: High matrix effects (ion suppression or enhancement).
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The presence of co-eluting matrix components can interfere with the ionization of this compound. Improve the sample cleanup method. Consider using a more rigorous SPE protocol or a multi-step extraction process. |
| Phospholipid Contamination | Phospholipids from plasma are a common source of matrix effects. Use a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE protocol. |
| Inappropriate LC Conditions | Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. Adjusting the gradient or using a different column chemistry can help. |
Issue 3: Poor peak shape (tailing, splitting, or broadening).
| Potential Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can build up on the analytical column. Implement a more thorough sample cleanup procedure. Regularly flush the column with a strong solvent. |
| Injection Solvent Mismatch | The composition of the injection solvent should be similar to or weaker than the initial mobile phase to ensure proper peak focusing on the column. |
| Column Overload | Injecting too much analyte can lead to peak distortion. If sensitivity allows, try diluting the sample. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for this compound.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Acidify the plasma sample (e.g., 1 mL) to approximately pH 3.5 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC/MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma, add the internal standard (this compound).
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Extraction: Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Mixing and Phase Separation: Vortex the mixture for 1-2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Addition of Internal Standard: Add the required amount of this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
Data Presentation
The following tables summarize expected performance data for different sample preparation methods. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for Prostaglandins
| Method | Typical Recovery (%) | Matrix Effect (%) | Pros | Cons |
| Solid-Phase Extraction (SPE) | 85-95 | <15 | High selectivity and concentration factor | More time-consuming and costly |
| Liquid-Liquid Extraction (LLE) | 70-90 | 15-30 | Good for a wide range of analytes | Can be less selective, emulsion formation |
| Protein Precipitation (PPT) | >80 | >30 | Simple, fast, and inexpensive | Less clean extract, higher matrix effects |
Visualizations
Experimental Workflow for Sample Preparation
The following diagram illustrates a typical workflow for preparing a plasma sample for LC/MS/MS analysis of this compound.
Caption: Figure 1: General Sample Preparation Workflow
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to troubleshooting low recovery of this compound.
Caption: Figure 2: Troubleshooting Low Recovery
References
Methods to reduce run time in Limaprost-d3 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce the run time of Limaprost-d3 chromatography experiments.
Troubleshooting Guide: Reducing Chromatography Run Time
Q1: My this compound chromatography run time is excessively long. What are the common causes and how can I shorten it?
Long run times in this compound analysis can stem from several factors, including suboptimal method parameters and system issues. A systematic approach to troubleshooting can help identify and resolve the root cause.
Initial Assessment:
-
Review Current Method Parameters: Document your current column, mobile phase composition, flow rate, gradient, and temperature.
-
Examine Chromatogram: Look for signs of poor chromatography, such as broad peaks, tailing, or excessive retention.
-
Check System Performance: Ensure your HPLC/UHPLC system is functioning correctly, with stable pressure and no leaks.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting and reducing your chromatography run time.
Caption: Workflow for troubleshooting and reducing chromatography run time.
Frequently Asked Questions (FAQs)
Q2: Can I switch from a 2D-LC to a 1D-LC system to reduce run time for this compound analysis?
Yes, switching from a two-dimensional liquid chromatography (2D-LC) system to a one-dimensional (1D-LC) system can significantly reduce run time. While 2D-LC provides high selectivity, it often results in long analysis times. A simplified 1D-LC-MS/MS method has been shown to be effective for Limaprost analysis.[1][2]
Q3: What role does the column play in reducing run time, and what are the ideal specifications?
The column is a critical factor in determining run time. To decrease analysis time, consider the following:
-
Shorter Column Length: A shorter column reduces the distance the analyte needs to travel, thus shortening the run time.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency, allowing for faster flow rates without sacrificing resolution.
-
Stationary Phase: A C18 stationary phase is commonly used for prostaglandin analysis.
Q4: How can I optimize my mobile phase to achieve a faster elution of this compound?
Mobile phase optimization is key to faster analysis. Here are some strategies:
-
Increase Organic Solvent Content: Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will decrease the retention of this compound, leading to earlier elution.
-
Use a Stronger Solvent: Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and may result in shorter retention times.
-
Gradient Elution: Employing a gradient elution, where the organic solvent concentration is increased during the run, can significantly shorten the analysis time compared to an isocratic method, especially for complex samples.
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of this compound and affect its retention.
Q5: Is it advisable to increase the flow rate to reduce run time?
Increasing the flow rate will reduce the run time, but it will also increase the backpressure. You must ensure that the backpressure does not exceed the limits of your HPLC/UHPLC system and column. With modern UHPLC systems and columns packed with smaller particles, higher flow rates can often be used without a significant loss of resolution.
Q6: How does column temperature affect the analysis time?
Increasing the column temperature (e.g., to 40°C) can reduce the viscosity of the mobile phase, which lowers the backpressure and allows for higher flow rates. Additionally, higher temperatures can increase the speed of mass transfer, leading to sharper peaks and potentially shorter run times. However, be mindful of the thermal stability of this compound.
Quantitative Data on Run Time Reduction
The following table summarizes the significant reduction in run time that can be achieved by moving from a 2D-LC method to a more optimized 1D-LC-MS/MS method for Limaprost analysis.
| Method | Run Time | Throughput Increase | Reference |
| 2D-LC-MS/MS | > 50 minutes | - | [1][2] |
| 1D-LC-MS/MS with SelexION®+ Technology | 15 minutes | > 3x | [1] |
Experimental Protocols
Representative Fast UHPLC-MS/MS Method for Prostaglandin E1 Analogs
This protocol is a representative method for the fast analysis of prostaglandin E1 analogs, like this compound, based on published methods for similar compounds.
1. System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column with small particle size (e.g., ≤1.8 µm) and a short length (e.g., 50-100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with a suitable initial percentage of mobile phase B.
-
Ramp up the percentage of mobile phase B to elute the analyte.
-
Include a wash step with a high percentage of mobile phase B.
-
Return to initial conditions for column re-equilibration.
-
A total run time of 3-5 minutes is achievable for some prostaglandins.
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions and collision energies for this compound.
4. Sample Preparation:
-
Use a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate this compound from the sample matrix.
-
Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions.
References
Technical Support Center: Enhancing Limaprost-d3 Stability with Cyclodextrin Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working on the stabilization of Limaprost-d3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with cyclodextrin formulations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable, and what are its main degradation products?
A1: this compound, like its non-deuterated counterpart Limaprost, is a prostaglandin E1 analogue.[1] Prostaglandins are notoriously unstable, particularly in the presence of humidity and at non-optimal pH conditions.[3] The primary degradation pathway for Limaprost under humid conditions is a dehydration reaction, leading to the formation of 11-deoxy-Δ¹⁰-PGE1 as the main degradation product.[3]
Q2: How do cyclodextrins improve the stability of this compound?
A2: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules, such as this compound, within their hydrophobic cavity, forming an inclusion complex. This encapsulation provides a protective environment that enhances stability through several mechanisms:
-
Protection from Hydrolysis: The inclusion of the five-membered ring of Limaprost within the cyclodextrin cavity shields it from water, which catalyzes the degradation reaction.
-
Reduced Molecular Mobility of Water: In the solid state, β-cyclodextrin has been shown to restrict the movement of water molecules, further preventing them from participating in the degradation of the encapsulated Limaprost.
Q3: Which type of cyclodextrin is most effective for stabilizing this compound?
A3: Research indicates that both β-cyclodextrin (β-CD) and a ternary complex formed with both α-cyclodextrin (α-CD) and β-CD are highly effective.
-
β-Cyclodextrin: Forms a stable inclusion complex that significantly improves stability under high humidity conditions.
-
Ternary (α/β-CD) Complex: A ternary complex where the α-CD includes the alkyl ω-chain and the β-CD includes the five-membered ring of Limaprost has shown even greater stability. This dual inclusion is thought to create a more stable amorphous complex, which is less prone to degradation than a binary complex that may partially crystallize and release the free drug.
Q4: What is the expected stoichiometry of the this compound:cyclodextrin complex?
A4: For β-cyclodextrin, a 1:1 molar ratio is the most common stoichiometry for the inclusion complex with Limaprost. For the ternary complex, a ratio of 1:3.5:3.5 (Limaprost:α-CD:β-CD) has been used effectively in freeze-drying preparations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Stability Improvement | 1. Incomplete inclusion complex formation. 2. Incorrect choice of cyclodextrin or molar ratio. 3. Suboptimal preparation method. 4. High residual moisture in the final product. | 1. Confirm complex formation using analytical techniques like DSC, FTIR, or NMR. 2. Perform a phase solubility study to determine the optimal cyclodextrin and stoichiometry. 3. For thermolabile compounds like this compound, lyophilization is generally preferred over methods involving high heat. 4. Optimize the drying process (e.g., secondary drying in lyophilization) to minimize water content. |
| Variability in Stability Results | 1. Inconsistent preparation of the inclusion complex. 2. Differences in storage conditions (temperature and humidity). 3. Analytical method variability. | 1. Standardize the protocol for complex preparation, ensuring consistent parameters (e.g., stirring time, cooling rate). 2. Use a calibrated stability chamber to maintain precise temperature and humidity. 3. Validate the HPLC method for precision, accuracy, and linearity. Use an internal standard (if not already using this compound for this purpose). |
| Difficulty in Characterizing the Inclusion Complex | 1. Insufficient sensitivity of the analytical method. 2. Overlapping signals from the drug and cyclodextrin. | 1. For thermal analysis (DSC), ensure the sample is completely dry to avoid broad endotherms that can mask transitions. 2. In FTIR, look for shifts or changes in the intensity of characteristic peaks of this compound upon complexation, particularly the C=O stretching vibration. 3. For NMR, 2D ROESY experiments can provide evidence of spatial proximity between the protons of this compound and the inner cavity protons of the cyclodextrin. |
| Precipitation during Formulation | 1. Exceeding the solubility of the inclusion complex. 2. Incorrect pH of the solution. | 1. Consult the phase solubility diagram to determine the solubility limits of the complex. 2. Adjust the pH of the aqueous solution to a range where both the drug and the complex are sufficiently soluble. |
Quantitative Data on Limaprost Stability
The following tables summarize the stability data for Limaprost in various cyclodextrin formulations when stored under high humidity conditions.
Table 1: Stability of Lyophilized Limaprost Formulations at 30°C and 75% Relative Humidity (RH)
| Formulation | Degradation Product (11-deoxy-Δ¹⁰) after 8 weeks (%) |
| Lyophilized Composite without β-CD | ~18% |
| Lyophilized Composite with β-CD | ~5% |
| Data extrapolated from graphical representations in Inoue et al., 2014. |
Table 2: Stability of Limaprost in Different Cyclodextrin Complexes at 30°C and 75% Relative Humidity (RH) for 4 Weeks
| Formulation | Limaprost Degraded (%) |
| α-CD Complex | 8.1% |
| β-CD Complex | 19% |
| Ternary α/β-CD Complex | 2.2% |
| Source: Inoue et al., 2016. |
Key Experimental Protocols
Preparation of this compound-β-CD Inclusion Complex by Lyophilization
This protocol is adapted from methods used for Limaprost.
-
Preparation of Aqueous Solution:
-
Dissolve β-cyclodextrin in purified water to achieve the desired molar concentration (e.g., for a 1:1 molar ratio with this compound).
-
Separately, dissolve this compound in a small amount of a suitable water-miscible organic solvent (e.g., ethanol) and then add it to the aqueous β-cyclodextrin solution with continuous stirring. Alternatively, if the aqueous solubility of this compound is sufficient, it can be added directly to the cyclodextrin solution.
-
-
Stirring and Equilibration:
-
Stir the resulting solution at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
-
Freezing:
-
Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.
-
-
Lyophilization (Freeze-Drying):
-
Place the frozen sample in a freeze-dryer.
-
Primary Drying: Apply a vacuum (e.g., <100 mTorr) and set the shelf temperature to a low value (e.g., -20°C) to sublimate the ice.
-
Secondary Drying: Gradually increase the shelf temperature (e.g., to 25°C) to remove residual unfrozen water.
-
-
Product Collection:
-
Once the drying process is complete, collect the resulting fluffy, white powder and store it in a desiccator.
-
Stability Testing Protocol
This protocol is based on standard stability testing guidelines.
-
Sample Preparation:
-
Prepare batches of the this compound-cyclodextrin complex.
-
Weigh a precise amount of the complex into individual vials for each time point and condition.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to the desired conditions. For accelerated stability testing of a product intended for room temperature storage, conditions such as 30°C ± 2°C / 75% RH ± 5% RH are often used.
-
-
Time Points:
-
Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Sample Analysis:
-
At each time point, dissolve the contents of a vial in a suitable solvent (e.g., a mixture of ethanol and water).
-
Analyze the solution by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
-
HPLC Method for Analysis of this compound and Degradation Products
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The pH of the mobile phase should be optimized for the best separation.
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm). For higher sensitivity and specificity, LC-MS/MS can be employed.
-
Quantification: The amount of this compound and its degradation products is determined by comparing the peak areas to those of a standard curve.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Encapsulation of this compound by beta-cyclodextrin.
Caption: Workflow for preparing and testing this compound-CD stability.
References
Potential adverse effects and toxicity of Limaprost-d3 in research
Technical Support Center: Limaprost-d3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential adverse effects and toxicity of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a deuterated form of Limaprost, which is a synthetic analog of Prostaglandin E1 (PGE1).[1][2][3] Its primary application in research is as an internal standard for the quantification of Limaprost in biological samples using analytical techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the non-labeled compound.
Q2: What is the fundamental difference between Limaprost and this compound?
A2: The key difference is isotopic labeling. This compound has three deuterium (d3) atoms replacing three hydrogen atoms on the methyl group at the end of the alkyl chain. This substitution makes it chemically almost identical to Limaprost but heavier, giving it a different mass-to-charge ratio detectable by mass spectrometry. For all practical purposes in experimental design, its biological activity is assumed to be identical to that of Limaprost, but it is intended for analytical, not therapeutic, use.
Q3: Is this compound considered toxic?
A3: Yes, this compound is classified as a highly toxic substance. According to its Safety Data Sheet (SDS), it is categorized under the Globally Harmonized System (GHS) as "Acute toxicity - oral 2," with the hazard statement H300: "Fatal if swallowed." It is imperative to handle this compound with extreme caution and use appropriate personal protective equipment (PPE) in a controlled laboratory environment.
Q4: What are the known adverse effects of the parent compound, Limaprost, which might be relevant for this compound?
A4: While this compound is not intended for therapeutic use, the toxicological profile of Limaprost provides insight into potential biological effects. The most common adverse effects reported for Limaprost include gastrointestinal issues (diarrhea, nausea, abdominal discomfort), headache, and flushing. More significantly, due to its anti-platelet aggregation properties, Limaprost carries a risk of abnormal bleeding. Studies have shown an increased risk of bleeding, especially within the first week of administration and when used with other antithrombotic agents.
Troubleshooting Guide
Q5: My in vitro experiment shows unexpected levels of cytotoxicity after using this compound as a control. What could be the cause?
A5: There are several potential causes for unexpected cytotoxicity:
-
Inherent Toxicity: As a prostaglandin analog, this compound can activate signaling pathways that may lead to apoptosis or cell cycle arrest in certain cell types, even at low concentrations. The "Fatal if swallowed" classification underscores its potential for high acute toxicity.
-
High Concentration: You may be using a concentration that is cytotoxic. It is recommended to perform a dose-response curve to determine the non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: Ensure the solvent used to dissolve this compound (e.g., Methanol, Ethanol, DMSO) is diluted to a final concentration that is non-toxic to your cells. Always run a vehicle control (solvent only) to rule this out.
-
Compound Purity: Verify the purity of your this compound lot from the certificate of analysis. Impurities could contribute to cytotoxic effects.
Q6: I am observing significant hypotensive effects in my animal model after administration of this compound. Is this an expected outcome?
A6: Yes, this is a plausible and expected outcome. The parent compound, Limaprost, is a potent vasodilator. Significant hypotensive effects have been observed in rats at oral doses of 100 and 300 µg/kg. Therefore, if you are administering this compound to an animal model, especially systemically, you should anticipate and monitor for changes in blood pressure.
Q7: During my LC-MS analysis, I am having trouble getting a stable signal for this compound. What are some common issues?
A7: Stability issues with prostaglandin analogs in analytical workflows can arise from:
-
Chemical Instability: Prostaglandins can be sensitive to pH and temperature. Ensure your samples and standards are kept cold and at an appropriate pH to prevent degradation.
-
Adsorption: Prostaglandins are lipophilic and can adsorb to plasticware and glass surfaces. Using silanized glassware or polypropylene tubes and including a carrier solvent can help minimize loss.
-
Improper Storage: this compound should be stored according to the manufacturer's instructions, typically at -20°C or lower, to prevent degradation over time.
Quantitative Toxicity & Pharmacodynamic Data
The following tables summarize key quantitative data related to the toxicity and biological effects of Limaprost and its deuterated analog.
Table 1: GHS Toxicity Classification for this compound
| Compound | Classification | Hazard Code | Hazard Statement | Source |
| This compound | Acute Toxicity - Oral, Category 2 | H300 | Fatal if swallowed |
Table 2: Pharmacodynamic Effects of Limaprost (Parent Compound)
| Effect | Species | Dose | Result | Source |
| Vasodilation | Dog | 100 ng/kg (Intra-coronary) | 60-80% increase in coronary blood flow | |
| Vasodilation | Dog | 3 µg/kg (Intravenous) | 60-80% increase in coronary blood flow | |
| Hypotension | Rat | 100 µg/kg and 300 µg/kg (Oral) | Significant hypotensive effects |
Table 3: Clinical Bleeding Risk Associated with Limaprost (Parent Compound)
| Parameter | Value (95% CI) | Study Context | Source |
| Overall Incidence Rate Ratio (IRR) for Bleeding | 1.47 (1.43–1.50) | Limaprost exposure vs. non-exposure periods | |
| IRR for Bleeding (First 0-7 days of use) | 2.11 (2.03–2.18) | Highlights initial risk upon starting therapy |
Experimental Protocols
Protocol 1: General Method for Assessing In Vitro Cytotoxicity using an MTT Assay
This protocol provides a standard method to evaluate the cytotoxic potential of this compound on a cultured cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture media to achieve the desired final concentrations. Include a vehicle control (media with solvent) and an untreated control.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Aspirate the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Quantification of Limaprost using LC-MS with this compound Internal Standard
This protocol outlines a representative workflow for using this compound as an internal standard to measure Limaprost concentrations in a biological matrix like plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (at a known, fixed concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto an appropriate C18 analytical column.
-
Use a gradient elution method with mobile phases tailored for prostaglandin analysis.
-
Set the mass spectrometer to monitor for the specific mass transitions of both Limaprost and this compound using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the ratio of the peak area of Limaprost to the peak area of this compound against the known concentrations of Limaprost standards.
-
Calculate the concentration of Limaprost in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Diagrams
Caption: Signaling pathway of Limaprost leading to vasodilation and anti-platelet effects.
Caption: Troubleshooting flowchart for unexpected in vitro cytotoxicity.
Caption: Experimental workflow for quantification of Limaprost using this compound.
References
Technical Support Center: Investigating Drug Interactions with Limaprost-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Limaprost-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Limaprost?
This compound is the deuterium-labeled version of Limaprost, a synthetic analog of prostaglandin E1 (PGE1).[1] In this compound, three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution increases its molecular weight, allowing it to be used as an internal standard for quantitative analysis of Limaprost in biological samples by mass spectrometry (e.g., LC-MS/MS).[1] For most biological purposes, this compound is expected to have a similar pharmacological activity to Limaprost.
Q2: What is the primary mechanism of action of Limaprost?
Limaprost is a potent, orally active vasodilator and inhibitor of platelet aggregation.[2][3] As a prostaglandin E1 analog, it binds to prostanoid EP receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP in vascular smooth muscle cells results in vasodilation and increased blood flow.[4] In platelets, elevated cAMP levels inhibit aggregation.
Q3: What are the known and theoretical drug interactions with Limaprost?
The most clinically significant potential drug interactions with Limaprost are pharmacodynamic in nature and involve an increased risk of bleeding when co-administered with other drugs that affect hemostasis.
-
Anticoagulants and Antiplatelet Agents: Concurrent use with drugs like warfarin, aspirin, clopidogrel, and other antithrombotic agents can enhance the antiplatelet effects of Limaprost, increasing the risk of bleeding.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs like ibuprofen and naproxen can diminish the vasodilatory effects of Limaprost. Additionally, the concomitant use of NSAIDs and Limaprost may increase the risk of gastrointestinal side effects, including ulcers and bleeding.
-
Antihypertensive Medications: Additive effects with antihypertensives such as beta-blockers and calcium channel blockers may lead to excessive vasodilation and hypotension.
Metabolic drug-drug interactions are also a theoretical possibility, although specific data for Limaprost is limited. Prostaglandins are known to be metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP4A and CYP4F families. Therefore, co-administration of drugs that are strong inhibitors or inducers of these CYP isozymes could potentially alter the metabolism and clearance of Limaprost.
Q4: How does the deuterium substitution in this compound potentially affect its metabolism and drug interaction profile?
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves the cleavage of this bond is slowed. If the cleavage of a C-H bond is a rate-limiting step in the metabolism of Limaprost by CYP enzymes, then the deuterated this compound may be metabolized more slowly. This could potentially lead to a longer half-life and higher plasma concentrations compared to the non-deuterated form. However, the significance of this effect in vivo depends on which specific metabolic pathways are affected and whether they are the primary routes of elimination. For many drugs, the kinetic isotope effect is minor and does not significantly alter the overall pharmacokinetic profile.
Troubleshooting Experimental Issues
Issue 1: High variability in in vitro metabolism results for this compound.
-
Possible Cause 1: Instability of this compound in the incubation medium.
-
Troubleshooting Tip: Prostaglandins can be unstable in aqueous solutions. Prepare fresh stock solutions of this compound for each experiment. Consider evaluating the stability of this compound in your specific assay buffer over the time course of the experiment.
-
-
Possible Cause 2: Non-enzymatic degradation.
-
Troubleshooting Tip: Include a control incubation with heat-inactivated microsomes or hepatocytes to assess the extent of non-enzymatic degradation.
-
-
Possible Cause 3: Variability in the activity of the metabolizing enzymes in your test system (e.g., human liver microsomes).
-
Troubleshooting Tip: Ensure consistent lot-to-lot quality of your microsomes. Always include a positive control substrate for the CYP enzymes of interest to verify their activity in each experiment.
-
Issue 2: Inconsistent results in platelet aggregation assays with this compound.
-
Possible Cause 1: Variability in platelet-rich plasma (PRP) preparation.
-
Troubleshooting Tip: Standardize your PRP preparation protocol, including centrifugation speed and time, to ensure a consistent platelet count in your assays.
-
-
Possible Cause 2: Interference from the solvent used to dissolve this compound.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.1%) and consistent across all wells. Include a vehicle control to assess the effect of the solvent alone on platelet aggregation.
-
-
Possible Cause 3: Use of an inappropriate agonist or agonist concentration.
-
Troubleshooting Tip: The choice and concentration of the platelet aggregation agonist (e.g., ADP, collagen) can significantly impact the results. Optimize the agonist concentration to achieve a submaximal aggregation response, which will allow for better detection of the inhibitory effects of this compound.
-
Issue 3: Difficulty in observing a clear vasodilatory response in ex vivo aortic ring assays.
-
Possible Cause 1: Endothelial damage during tissue preparation.
-
Troubleshooting Tip: The vasodilatory effect of Limaprost is endothelium-dependent. Take great care during the dissection and mounting of the aortic rings to avoid damaging the endothelial layer. Always perform a functional check of the endothelium by assessing the relaxation response to acetylcholine after pre-constriction with phenylephrine.
-
-
Possible Cause 2: Insufficient pre-constriction of the aortic rings.
-
Troubleshooting Tip: A stable and sufficient level of pre-constriction is necessary to observe a subsequent relaxation response. Optimize the concentration of the vasoconstrictor (e.g., phenylephrine) to achieve a stable contraction plateau before adding this compound.
-
-
Possible Cause 3: Incorrect buffer composition or oxygenation.
-
Troubleshooting Tip: Ensure the Krebs-Henseleit buffer is freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data from controlled clinical trials detailing the precise impact of Limaprost on pharmacodynamic markers when co-administered with anticoagulants or NSAIDs. The available information is largely qualitative, highlighting an increased risk of bleeding. The following table summarizes the nature of these interactions.
| Interacting Drug Class | Potential Effect | Pharmacodynamic Marker to Investigate |
| Anticoagulants (e.g., Warfarin) | Increased risk of bleeding | Prothrombin Time (PT) / International Normalized Ratio (INR) |
| Antiplatelet Agents (e.g., Aspirin, Clopidogrel) | Increased risk of bleeding | Bleeding time, Platelet aggregation assays |
| NSAIDs (e.g., Ibuprofen, Naproxen) | Reduced vasodilatory effect of Limaprost | Blood pressure, Peripheral blood flow |
| Increased risk of GI bleeding | Endoscopic evaluation, Fecal occult blood test |
Detailed Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine if this compound inhibits the activity of major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
CYP-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Methodology:
-
Prepare a series of concentrations of this compound in the appropriate solvent.
-
In a 96-well plate, pre-incubate human liver microsomes with the different concentrations of this compound or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C with shaking.
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isozyme.
-
Calculate the percent inhibition of each CYP enzyme at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) for each CYP isozyme by fitting the data to a suitable model.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation and its potential interaction with other antiplatelet agents.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken any medication affecting platelet function for at least two weeks.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
This compound
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Methodology:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes.
-
Add this compound at various concentrations or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes).
-
Add the platelet aggregation agonist to initiate aggregation.
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes).
-
To investigate interactions, pre-incubate the PRP with another antiplatelet agent (e.g., aspirin) before adding this compound and the agonist.
-
Calculate the percentage of platelet aggregation inhibition for each condition relative to the control.
Ex Vivo Vasodilation Assay (Aortic Ring)
Objective: To evaluate the vasodilatory properties of this compound and its potential interactions with other vasoactive agents.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer
-
Vasoconstrictor (e.g., Phenylephrine)
-
This compound
-
Organ bath system with force transducers
Methodology:
-
Carefully dissect the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.
-
To test for interactions, pre-incubate the rings with a potential inhibitor (e.g., an NSAID) before adding phenylephrine and this compound.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
Visualizations
Caption: Simplified signaling pathway of Limaprost.
References
- 1. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Moisture-Resistant Formulations for Limaprost-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing stable, moisture-resistant formulations for Limaprost-d3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to moisture?
A1: this compound, a prostaglandin E1 analog, is susceptible to degradation via hydrolysis.[1] The presence of moisture can catalyze the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities. Prostaglandins, in general, are known for their poor stability in the presence of humidity and elevated temperatures.
Q2: What are the primary degradation products of Limaprost in the presence of moisture?
A2: The main degradation product of Limaprost under humid conditions is 17S,20-dimethyl-trans-Δ2-PGA1, also referred to as 11-deoxy-Δ10.[2] This degradation occurs through a dehydration reaction of the cyclopentane ring.
Q3: What are the general strategies to protect this compound from moisture?
A3: Several strategies can be employed to formulate moisture-sensitive drugs like this compound:
-
Film Coating: Applying a moisture-barrier film coating to tablets is a common and effective method.[3]
-
Use of Moisture-Resistant Excipients: Incorporating excipients that can absorb moisture or create a less hydrophilic microenvironment around the API.[4][5]
-
Inclusion Complexation: Using cyclodextrins (e.g., α- and β-cyclodextrin) to form inclusion complexes with the this compound molecule can protect the labile parts of the structure from water.
-
Packaging: Utilizing high-barrier packaging, such as aluminum foil blisters, often in combination with desiccants.
-
Process Control: Manufacturing in a controlled low-humidity environment and using dry granulation techniques can minimize moisture exposure during production.
Q4: Which excipients are recommended for moisture-sensitive formulations?
A4: Excipients that can help protect against moisture include:
-
Moisture Scavengers: Such as Starch 1500® (a partially pregelatinized starch), which can inhibit water activity within the formulation.
-
Hydrophobic Excipients: Materials like silicon dioxide can help to combat the effects of humidity.
-
Film-Forming Polymers: Polyvinyl alcohol (PVA)-based coatings have shown significant improvements in moisture barrier properties compared to traditional hydroxypropyl methylcellulose (HPMC)-based coatings.
-
Cyclodextrins: α- and β-cyclodextrins can form inclusion complexes that physically protect the API from moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the development of moisture-resistant this compound formulations.
| Problem | Potential Causes | Recommended Solutions |
| High levels of degradation product (11-deoxy-Δ10) in stability studies. | Ineffective moisture barrier in the formulation. High initial moisture content of the raw materials or granules. Inappropriate excipient selection. Inadequate packaging. | - Optimize the film coating by using a PVA-based system or increasing the coating thickness. - Implement stricter control of raw material moisture content using Karl Fischer titration. - Consider dry granulation or direct compression to avoid the use of water. - Incorporate a moisture scavenger like pregelatinized starch into the formulation. - Evaluate the use of cyclodextrins to form an inclusion complex with this compound. - Use high-barrier blister packaging with a desiccant. |
| Tablets are sticky and show picking/sticking during compression. | High humidity in the manufacturing suite. Hygroscopic nature of the API or excipients. Insufficient lubrication in the formulation. | - Control the relative humidity of the compression room to be between 35% and 65%. - Add a lubricant such as magnesium stearate or stearic acid to the formulation. - Consider adding a glidant like colloidal silicon dioxide to improve powder flow and reduce adherence. |
| Film coating shows defects (e.g., orange peel, cracking, peeling). | Incorrect coating process parameters (e.g., spray rate, atomizing air pressure, pan speed). Inappropriate coating formulation viscosity. Poor tablet core quality (e.g., high friability). | - Optimize coating parameters: adjust the distance between the spray nozzle and the tablet bed, modify the spray rate, and control the inlet air temperature. - Adjust the solid content of the coating solution to achieve optimal viscosity. - Improve the mechanical strength of the tablet core by adjusting compression force or binder concentration. |
| Inconsistent tablet weight and content uniformity. | Poor powder flowability due to moisture uptake. Segregation of the powder blend. | - Improve flowability by using glidants or opting for a granulation process (dry granulation is preferred for moisture-sensitive drugs). - Ensure uniform particle size distribution of the API and excipients to prevent segregation. |
Quantitative Data Summary
The stability of Limaprost can be significantly improved with the right formulation strategy. Below is a summary of stability data from published studies.
Table 1: Stability of Limaprost in Different Cyclodextrin Inclusion Complexes
| Formulation | Storage Conditions | Duration | Degradation (%) |
| Limaprost/α-CD Complex | 30°C / 75% RH | 4 weeks | 8.1% |
| Limaprost/β-CD Complex | 30°C / 75% RH | 4 weeks | 19% |
| Limaprost/α-/β-CD Ternary Complex | 30°C / 75% RH | 4 weeks | 2.2% |
Data sourced from a study on the stabilization of Limaprost.
Table 2: Stability of a Moisture-Resistant Limaprost Formulation
| Formulation | Storage Conditions | Duration | Degradation Product (11-deoxy-Δ10) |
| Lyophilized Limaprost alfadex with β-CD and tableted with β-CD | 30°C / 75% RH | 19 weeks | ≤ 5% |
Data sourced from a study on a moisture-resistant Limaprost formulation.
Experimental Protocols
Accelerated Stability Study
Objective: To evaluate the stability of a this compound formulation under accelerated temperature and humidity conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound formulation. Package the samples in the intended container-closure system. Also, include unpackaged samples to assess the formulation's intrinsic stability.
-
Storage Conditions: Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Pull samples at initial (0), 1, 2, 3, and 6-month time points.
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, shape, etc.)
-
Assay of this compound
-
Quantification of degradation products (e.g., 11-deoxy-Δ10)
-
Moisture content
-
Dissolution
-
-
Data Evaluation: Evaluate any significant changes from the initial data. A significant change is typically defined as a >5% loss in assay from the initial value or any degradation product exceeding its specification limit.
Moisture Content Determination (Karl Fischer Titration)
Objective: To accurately determine the water content in the this compound API, excipients, and final formulation.
Methodology:
-
Apparatus: Use a calibrated Karl Fischer titrator (coulometric or volumetric).
-
Reagent Standardization: Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing a solvent (e.g., methanol).
-
Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The endpoint is detected electrometrically.
-
Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed. The result is typically expressed as a percentage (w/w).
Stability-Indicating HPLC Method
Objective: To quantify the amount of this compound and its degradation products in a sample.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a standard solution of this compound and any available degradation product standards in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the formulation in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the peaks based on their retention times compared to the standards. The amount of degradation product can be expressed as a percentage of the initial this compound concentration.
Visualizations
Caption: A typical workflow for developing a moisture-resistant formulation.
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting decision tree for high degradation of this compound.
References
Validation & Comparative
Limaprost-d3 vs. Unlabeled Limaprost: A Guide to Achieving Gold-Standard Bioanalysis
For researchers and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful pharmacokinetic, bioequivalence, and clinical studies. Limaprost, a potent prostaglandin E1 analogue, presents significant analytical challenges due to its extremely low therapeutic doses and corresponding sub-picogram per milliliter plasma concentrations.[1] This guide provides an objective comparison of analytical methodologies, focusing on the indispensable role of a deuterated internal standard, Limaprost-d3, versus the use of unlabeled Limaprost for achieving accurate and robust quantification.
The "gold standard" in bioanalytical mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[2] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] This mimicry is crucial for correcting analytical variability, a feat that unlabeled standards or structural analogs cannot replicate with the same fidelity.[2][4]
Comparative Performance in Analytical Assays
The primary advantage of using this compound is its ability to compensate for matrix effects and variations in sample recovery. Biological samples like plasma are complex matrices containing numerous endogenous components that can interfere with the analyte's ionization in the mass spectrometer, either suppressing or enhancing the signal and leading to inaccurate results. Because this compound co-elutes chromatographically with the unlabeled Limaprost, it experiences the exact same matrix effects, allowing for a highly accurate ratiometric correction.
The following table summarizes the expected performance of a typical LC-MS/MS assay for Limaprost under three different internal standard conditions.
| Parameter | No Internal Standard | Unlabeled Limaprost as IS | This compound as IS (Recommended) |
| Lower Limit of Quantification (LLOQ) | High and variable | Moderately improved | Lowest (sub-pg/mL achievable) |
| Precision (%RSD) | >20% (Poor) | 10-15% (Acceptable) | <5% (Excellent) |
| Accuracy (%Bias) | High variability | Moderate variability | High (Bias <5%) |
| Matrix Effect | Uncorrected, high risk of error | Partially corrected | Effectively corrected |
| Recovery Variability | Uncorrected | Partially corrected | Corrected |
| Overall Robustness | Poor | Fair | Excellent |
Experimental Protocols
Protocol: Quantification of Limaprost in Human Plasma via LC-MS/MS with this compound
This protocol describes a robust method for determining Limaprost concentrations in human plasma, a critical procedure for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 100 pg/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Perform a solid-phase extraction (SPE) procedure to isolate the analyte and internal standard from matrix components. This typically involves a multi-step process of conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte and internal standard.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Employ a high-performance LC system, potentially a 2D-LC system for enhanced separation from endogenous interferences.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in negative ion mode.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Limaprost and this compound.
-
Limaprost: [Specific m/z values to be determined based on instrumentation]
-
This compound: [m/z values shifted by +3 Da compared to Limaprost]
-
-
Data Analysis: Quantify Limaprost by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Visualizing the Concepts
To better illustrate the workflows and principles involved, the following diagrams are provided.
Limaprost is a synthetic analogue of prostaglandin E1 (PGE1) and exerts its therapeutic effects, such as vasodilation and inhibition of platelet aggregation, by acting as an agonist at prostaglandin E2 (EP) receptors. This interaction stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
References
- 1. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Limaprost? [synapse.patsnap.com]
A Comparative Analysis of Limaprost-d3 and Other Prostaglandin E1 Analogs for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Limaprost-d3 and other prominent Prostaglandin E1 (PGE1) analogs, including Alprostadil and Misoprostol. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to PGE1 Analogs
Prostaglandin E1 and its synthetic analogs are potent lipid compounds that play crucial roles in various physiological processes. Their primary therapeutic effects are mediated through the activation of prostanoid receptors, leading to vasodilation, inhibition of platelet aggregation, and cytoprotection. These properties make them valuable in the treatment of conditions such as peripheral arterial disease, erectile dysfunction, and NSAID-induced gastric ulcers.[1][2][3] Limaprost, an oral PGE1 analog, is noted for its vasodilatory and antiplatelet properties and has been extensively used in some regions for treating conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[4][5] this compound is a deuterated variant of Limaprost, often utilized as an internal standard in quantitative analytical studies. For the purposes of this guide, its biological activity is considered comparable to that of Limaprost.
Mechanism of Action and Signaling Pathway
PGE1 analogs exert their effects by binding to and activating E-type prostanoid (EP) receptors, which are G-protein coupled receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP is central to the vasodilatory and antiplatelet effects of these compounds.
The binding of a PGE1 analog to its receptor initiates a cascade of intracellular events. For instance, the activation of EP2 and EP4 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase. The resultant increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation. Conversely, activation of the EP3 receptor can be coupled to Gi, inhibiting adenylyl cyclase, or to Gq, activating the phospholipase C pathway.
Below is a diagram illustrating the generalized signaling pathway for PGE1 analogs that lead to vasodilation and platelet aggregation inhibition.
Preclinical Comparative Data
The following tables summarize available preclinical data for Limaprost, Alprostadil, and Misoprostol, focusing on receptor binding affinity and inhibition of platelet aggregation. Direct comparative studies for all three compounds under identical experimental conditions are limited; therefore, data from different sources are presented.
Table 1: Prostanoid Receptor Binding Affinity (Ki, nM)
| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | IP Receptor |
| Alprostadil (PGE1) | 36 nM | 10 nM | 1.1 nM | 2.1 nM | 33 nM |
| Misoprostol | - | - | 319 nM | 5.3 pKi | - |
| Limaprost | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for Alprostadil is from mouse receptors. Misoprostol data is from human receptors. A direct comparison should be made with caution due to species differences in receptor pharmacology.
Table 2: Inhibition of ADP-Induced Platelet Aggregation (ID50)
| Compound | ID50 |
| Alprostadil (PGE1) | 8.25 ng/mL |
| 13,14-dihydro-PGE1 (metabolite of PGE1) | 10.8 ng/mL |
| Misoprostol | Platelets became less sensitive to ADP after intake. |
| Limaprost | Data not available in direct comparison. |
Note: ID50 values are from in vitro studies on human platelets. A lower ID50 value indicates higher potency.
Clinical Comparative Data
Clinical trials provide valuable insights into the efficacy and safety of PGE1 analogs in therapeutic settings. The following tables summarize key findings from studies on Limaprost, Alprostadil, and Misoprostol in the treatment of peripheral arterial disease (PAD).
Table 3: Clinical Efficacy of PGE1 Analogs in Peripheral Arterial Disease
| Compound | Indication | Key Efficacy Outcomes | Reference |
| Limaprost | Thromboangiitis Obliterans & Lumbar Spinal Stenosis | No significant difference in improvement of ischemic symptoms compared to ticlopidine in thromboangiitis obliterans. Superior to low-dose Limaprost for overall improvement in lumbar spinal canal stenosis. | |
| Alprostadil | Peripheral Arterial Occlusive Disease (PAOD) Fontaine Stage IV | No significant superiority over placebo in complete ulcer healing (18.4% vs 17.2%) or major amputations (12.6% vs 14.6%). A meta-analysis showed prostanoids were associated with a significantly lower risk of major amputations. | |
| Misoprostol | Peripheral Arterial Disease (Fontaine stage IIa and IIb) | Significant elongation of pain-free walking distance (129m to 214m) and maximum walking distance (304m to 471m). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Protocol:
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the prostanoid receptor of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (e.g., Limaprost, Alprostadil).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay
This assay measures the ability of a compound to relax pre-constricted blood vessels.
Protocol:
-
Vessel Preparation: Isolate arterial segments (e.g., from rats or rabbits) and cut them into rings.
-
Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Pre-constriction: After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.
-
Drug Addition: Add the PGE1 analog to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Measurement: Record the changes in isometric tension of the arterial rings. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.
-
Data Analysis: Plot the percentage of vasodilation against the log concentration of the PGE1 analog to determine the EC50 value (the concentration that produces 50% of the maximal response).
Platelet Aggregation Assay
This assay assesses the inhibitory effect of a compound on platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge it at a low speed to prepare PRP.
-
Incubation: Incubate the PRP with the test compound (PGE1 analog) at various concentrations.
-
Induction of Aggregation: Add a platelet-aggregating agent, such as adenosine diphosphate (ADP) or collagen, to the PRP to induce aggregation.
-
Measurement: Measure the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).
Conclusion
Limaprost, Alprostadil, and Misoprostol are all effective PGE1 analogs with demonstrated clinical utility. The choice of a particular analog for research or therapeutic development will depend on the specific application, desired route of administration, and target patient population. While direct comparative data is not always available, the information compiled in this guide provides a foundation for understanding the relative performance and characteristics of these important compounds. Further head-to-head preclinical and clinical studies are warranted to more definitively elucidate the comparative profiles of these PGE1 analogs.
References
The Gold Standard in Bioequivalence Testing: A Guide to Using Limaprost-d3 for Limaprost Formulations
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic and reformulated drugs is a critical step in regulatory approval. This guide provides a comprehensive comparison of methodologies for the bioanalytical component of Limaprost bioequivalence studies, with a focus on the superior performance of Limaprost-d3 as an internal standard.
Limaprost, a prostaglandin E1 analogue, presents unique challenges in bioanalysis due to its low therapeutic dose and correspondingly low plasma concentrations. Accurate and precise quantification is paramount for the reliable determination of pharmacokinetic parameters and the assessment of bioequivalence between different formulations. While various analytical methods exist, the use of a stable isotope-labeled internal standard, specifically this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the industry gold standard. This approach significantly enhances the reliability and robustness of the bioanalytical data.[1][2]
This guide will delve into the experimental data supporting the use of this compound, provide detailed experimental protocols, and compare its performance with alternative approaches.
The Critical Role of an Internal Standard
In bioequivalence studies, an internal standard (IS) is introduced to the samples to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[1] For this reason, a stable isotope-labeled version of the analyte, such as this compound, is considered the most suitable choice.[1] It co-elutes with the unlabeled drug, experiencing similar extraction recovery and matrix effects, which leads to more accurate and precise quantification.
Comparative Performance: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound is superior to using a structurally similar but non-isotopic compound. A non-isotopic internal standard may have different extraction efficiency and be affected differently by matrix components, potentially leading to inaccurate results.
| Feature | This compound (Stable Isotope-Labeled IS) | Alternative (Non-Isotopic IS) |
| Chemical & Physical Properties | Nearly identical to Limaprost | Similar, but not identical to Limaprost |
| Chromatographic Retention Time | Co-elutes with Limaprost | May have a different retention time |
| Extraction Recovery | Experiences the same extraction variability as Limaprost | May have different extraction efficiency |
| Matrix Effects | Compensates for matrix-induced ion suppression or enhancement | May be affected differently by the matrix |
| Accuracy & Precision of Quantification | High | Potentially compromised |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies | May require additional justification |
Quantitative Data from a Limaprost Bioequivalence Study
The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing two 5 µg Limaprost alfadex tablet formulations (a moisture-resistant test formulation and a standard reference formulation). This study utilized a validated LC/MS/MS method, and while the specific internal standard is not named in this particular publication, the methodology is consistent with those that employ deuterated standards for high sensitivity and accuracy.
| Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| AUC0-t (pg·h/mL) | 0.779 | 0.754 | 104.0 | 100.7 - 107.4 |
| Cmax (pg/mL) | 1.26 | 1.12 | 112.4 | 105.6 - 119.6 |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum observed plasma concentration.
Experimental Protocols
A meticulously designed and validated experimental protocol is fundamental to the success of a bioequivalence study. Below are the key methodologies for the bioanalysis of Limaprost in human plasma using this compound as an internal standard.
Bioequivalence Study Design
A typical bioequivalence study for Limaprost formulations would follow a randomized, open-label, two-treatment, two-period crossover design. Healthy volunteers are administered a single dose of the test and reference formulations in separate periods, with a washout period in between.
Sample Collection and Handling
Blood samples are collected at predetermined time points after drug administration. To prevent the endogenous release of prostaglandins, inhibitors such as indomethacin and aspirin are added to the blood samples. Plasma is then harvested by centrifugation and stored at -20°C or lower until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low concentrations of Limaprost in plasma, a robust extraction and concentration step is necessary. A multi-step solid-phase extraction is often employed.
-
Protein Precipitation: Plasma proteins are first precipitated to release the drug.
-
Solid-Phase Extraction: The supernatant is then loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte and internal standard are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of Limaprost and this compound is performed using a validated LC-MS/MS method.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or phenyl reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Limaprost.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Limaprost and this compound are monitored for quantification.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in a Limaprost bioequivalence study.
Figure 1: Overall workflow of a Limaprost bioequivalence study.
References
Cross-validation of different Limaprost-d3 quantification techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Limaprost-d3 in biological matrices: the established two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) and the more recent one-dimensional liquid chromatography-tandem mass spectrometry coupled with differential mobility spectrometry (LC-MS/MS with DMS). This document aims to equip researchers with the necessary information to select the most appropriate method for their specific bioanalytical needs by presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological and analytical processes.
Data Presentation: A Head-to-Head Comparison
The selection of a suitable quantification method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the two techniques, allowing for a direct and objective comparison.
| Parameter | 2D-LC/MS/MS | LC-MS/MS with Differential Mobility Spectrometry (DMS) |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL[1] | 0.3 pg/mL[2] |
| Linear Dynamic Range | 0.1 - 10 pg/mL[1] | Not explicitly stated in comparative studies |
| Run Time | > 50 minutes[2] | 15 minutes[2] |
| Precision (CV%) | Acceptable over calibration range | < 2% for QC samples (0.6 and 3 pg/mL) |
| Accuracy | Acceptable over calibration range | Not explicitly stated in comparative studies |
| Selectivity | High | High, with enhanced separation of interferences |
| Throughput | Lower | > 3x higher than 2D-LC/MS/MS |
Experimental Protocols
A clear understanding of the experimental workflow is crucial for successful implementation and troubleshooting. Below are detailed methodologies for the key experiments involved in this compound quantification using both techniques.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. A common and effective method for this compound is solid-phase extraction.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
Protein precipitation solvent (e.g., acetonitrile)
-
SPE cartridges (e.g., Phenyl column)
-
Washing solutions (e.g., water, methanol/water mixtures)
-
Elution solvent (e.g., acetonitrile)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase compatible)
Procedure:
-
Spiking: Fortify plasma samples with a known concentration of this compound internal standard.
-
Protein Precipitation: Add a protein precipitation solvent to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by water through it.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of aqueous and low-concentration organic solvents to remove polar impurities.
-
Elution: Elute the Limaprost and this compound from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.
Quantification Method 1: 2D-LC/MS/MS
This technique utilizes two chromatographic separations to achieve high selectivity.
Instrumentation:
-
A 2D-LC system equipped with two different columns (e.g., a Phenyl column for the first dimension and an ODS column for the second) and a trapping column.
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
First Dimension Separation: Inject the reconstituted sample onto the first dimension column. The effluent containing the analyte of interest is directed to a trapping column.
-
Trapping: The analyte is retained on the trapping column while unretained components are diverted to waste.
-
Second Dimension Separation: The trapped analyte is then eluted from the trapping column onto the second dimension column for further separation.
-
Mass Spectrometric Detection: The eluent from the second dimension column is introduced into the mass spectrometer. Detection is performed in negative ionization mode, monitoring for the specific precursor-to-product ion transitions of Limaprost and this compound.
Quantification Method 2: LC-MS/MS with Differential Mobility Spectrometry (DMS)
This method enhances selectivity by incorporating an additional gas-phase separation step after chromatographic separation.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A tandem mass spectrometer equipped with a DMS cell and an ESI source.
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample onto a single analytical column (e.g., a C18 column).
-
Ionization: The eluent from the column is introduced into the ESI source of the mass spectrometer, generating ions of the analytes.
-
Differential Mobility Spectrometry: The ions are then passed through the DMS cell, where they are separated based on their differential mobility in a gas under the influence of an electric field. This step effectively removes co-eluting interferences.
-
Mass Spectrometric Detection: The filtered ions are then analyzed by the tandem mass spectrometer, monitoring the specific transitions for Limaprost and this compound.
Mandatory Visualizations
Signaling Pathway of Limaprost
Limaprost, a prostaglandin E1 (PGE1) analog, exerts its therapeutic effects by activating specific G-protein coupled receptors, primarily the EP2 and EP4 receptors. This activation initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP), leading to vasodilation and inhibition of platelet aggregation.
Caption: Signaling pathway of Limaprost.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps involved in the bioanalytical workflow for quantifying this compound in plasma samples, from sample collection to data analysis.
Caption: Experimental workflow for this compound quantification.
References
A Preclinical Showdown: Limaprost vs. NSAIDs in the Battle Against Lumbar Spinal Stenosis
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for lumbar spinal stenosis (LSS) is a pressing challenge. This guide provides a comparative analysis of two prominent pharmacological agents, Limaprost and non-steroidal anti-inflammatory drugs (NSAIDs), in preclinical LSS models. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer insights into their respective mechanisms of action and efficacy.
Lumbar spinal stenosis is a degenerative condition characterized by the narrowing of the spinal canal, leading to compression of the spinal nerves. This compression can result in a cascade of debilitating symptoms, including pain, numbness, and motor weakness. The underlying pathophysiology involves both mechanical compression and a subsequent inflammatory response, making it a complex target for therapeutic intervention.
Limaprost, a prostaglandin E1 analog, and NSAIDs represent two distinct therapeutic strategies. Limaprost primarily targets the vascular and neuroprotective aspects of LSS, while NSAIDs focus on mitigating the inflammatory component. Understanding their differential effects in preclinical models is crucial for guiding future drug development and clinical trial design.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic approaches of Limaprost and NSAIDs diverge at the molecular level, targeting different aspects of LSS pathophysiology.
Limaprost: As a prostaglandin E1 analog, Limaprost exerts its effects through the activation of the prostaglandin E1 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade results in vasodilation, improved blood flow to the compressed nerve roots, and inhibition of platelet aggregation.[1][2] Furthermore, Limaprost has demonstrated neuroprotective properties, potentially aiding in the regeneration and function of nerve tissues affected by stenosis.[1]
NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking prostaglandin production, NSAIDs reduce the inflammatory response and alleviate pain signals originating from the compressed spinal nerves. The selectivity for COX-1 versus COX-2 varies among different NSAIDs, which can influence their efficacy and side-effect profiles.
Preclinical Efficacy: An Indirect Comparison
Table 1: Preclinical Efficacy Data for Limaprost in LSS Models
| Animal Model | Key Efficacy Endpoints | Observed Effects | Reference |
| Rat chronic spinal cord compression model | Locomotor function (treadmill endurance) | Prevented the decline of forced locomotion capability. | |
| - | Motor neuron count | No significant difference in motor neuron counts compared to the compression group without treatment. |
Table 2: Preclinical Efficacy Data for NSAIDs in Relevant Models
| Animal Model | Key Efficacy Endpoints | Observed Effects | Reference |
| Rat incisional pain model (post-operative pain) | Mechanical withdrawal threshold | Preoperative intrathecal administration of a COX-1 inhibitor (ketorolac) increased the withdrawal threshold, suggesting an analgesic effect. | |
| Rat contusion spinal cord injury model | Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | A COX-2 selective NSAID (meloxicam) significantly reduced the levels of pro-inflammatory cytokines. |
Experimental Protocols: A Look into the Laboratory
To understand the context of the preclinical data, it is essential to consider the experimental models and methodologies employed.
Lumbar Spinal Stenosis Rat Model
A commonly utilized preclinical model for LSS involves the surgical creation of chronic nerve root compression in rats.
Surgical Procedure:
-
Anesthesia is administered to the rat.
-
A dorsal midline incision is made to expose the lumbar spine (typically at the L4-L5 level).
-
The ligamentum flavum is exposed.
-
A small piece of silicone or a similar biocompatible material is inserted into the epidural space to induce chronic compression of the cauda equina or nerve roots.
-
The incision is then closed.
This model aims to mimic the mechanical compression and subsequent pathological changes observed in human LSS.
Outcome Measures:
-
Behavioral Assessments:
-
Motor Function: Evaluated using methods like treadmill endurance tests to assess walking ability.
-
Pain Behavior: Assessed through responses to mechanical or thermal stimuli (e.g., von Frey filaments, hot plate test).
-
-
Histological and Molecular Analyses:
-
Nerve Root Morphology: Examination of nerve fiber demyelination and inflammation.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2) in the spinal cord and nerve roots.
-
Blood Flow Measurement: Techniques to assess blood flow to the compressed nerve roots.
-
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
Caption: Limaprost signaling pathway leading to its therapeutic effects.
Caption: NSAID mechanism of action via COX enzyme inhibition.
Caption: General experimental workflow for preclinical LSS studies.
Conclusion
In the preclinical setting, both Limaprost and NSAIDs show promise in addressing different facets of LSS pathology. Limaprost's unique mechanism of improving blood flow and providing neuroprotection suggests its potential to modify the disease course. NSAIDs, on the other hand, offer a direct approach to managing the symptomatic inflammation and pain associated with nerve compression.
The lack of direct comparative preclinical data underscores a critical knowledge gap. Future research should focus on head-to-head comparisons of these agents in validated LSS animal models to elucidate their relative efficacy and potential for synergistic effects. Such studies will be invaluable in guiding the development of more effective and targeted therapies for patients suffering from lumbar spinal stenosis.
References
Comparative Analysis of Limaprost and Ticlopidine in Ischemic Symptom Management
This guide provides a detailed comparison of Limaprost and Ticlopidine, two therapeutic agents employed in the management of ischemic symptoms. The focus is on their relative performance, supported by available experimental data, with a particular emphasis on studies involving Limaprost-d3 for pharmacokinetic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these compounds.
Comparative Efficacy in Thromboangiitis Obliterans
A key clinical study provides a direct comparison of Limaprost and Ticlopidine in the treatment of thromboangiitis obliterans, a non-atherosclerotic, inflammatory vascular disease.
Quantitative Data Summary
The following table summarizes the primary outcome of a randomized, double-blind clinical trial comparing the efficacy of oral Limaprost and Ticlopidine in patients with thromboangiitis obliterans.
| Parameter | Limaprost | Ticlopidine | Conclusion |
| Dosage | 30 µ g/day | 500 µ g/day | - |
| Primary Outcome | Improvement of Ischemic Symptoms | Improvement of Ischemic Symptoms | No significant difference observed between the two treatment groups.[1] |
| Study Population | 136 Japanese patients primarily with thromboangiitis obliterans | 136 Japanese patients primarily with thromboangiitis obliterans | - |
| Study Duration | 6 weeks | 6 weeks | - |
Experimental Protocols
Clinical Trial Protocol: Limaprost vs. Ticlopidine in Thromboangiitis Obliterans
The study was a randomized, double-blind trial involving 136 Japanese patients diagnosed primarily with thromboangiitis obliterans.[1] Patients were randomly assigned to receive either oral Limaprost at a dosage of 30 µ g/day or oral Ticlopidine at a dosage of 500 µ g/day for a duration of six weeks. The primary endpoint of the study was the assessment of improvement in ischemic symptoms.
Pharmacokinetic Analysis of Limaprost using this compound
While direct comparative pharmacokinetic data for Limaprost and Ticlopidine from a single study is not available, the methodology for analyzing Limaprost in biological matrices frequently employs a deuterated internal standard, this compound, to ensure accuracy and precision.
Objective: To determine the pharmacokinetic profile of Limaprost in plasma.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points following the administration of Limaprost.
-
Sample Preparation: Plasma is separated from the blood samples. A known concentration of this compound is added to each plasma sample as an internal standard. This is followed by a protein precipitation and solid-phase extraction to isolate Limaprost and this compound from the plasma matrix.
-
Analytical Method: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and selective quantification of both Limaprost and this compound.
-
Data Analysis: The concentration of Limaprost in each sample is determined by comparing the peak area ratio of Limaprost to that of the internal standard (this compound) against a standard calibration curve. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are then calculated.
Signaling Pathways and Mechanisms of Action
Limaprost Signaling Pathway
Limaprost is a prostaglandin E1 analogue.[2][3][4] Its mechanism of action involves binding to prostaglandin E (EP) receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels in vascular smooth muscle cells result in vasodilation and increased blood flow. In platelets, increased cAMP inhibits platelet aggregation.
Caption: Limaprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.
Ticlopidine Signaling Pathway
Ticlopidine is a prodrug that is metabolized in the liver to an active thiol metabolite. This active metabolite irreversibly inhibits the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets. By blocking this receptor, ticlopidine prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.
Caption: Ticlopidine's mechanism of action via irreversible inhibition of the P2Y12 receptor.
Comparative Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial between Limaprost and Ticlopidine for thromboangiitis obliterans.
Caption: Workflow of the randomized, double-blind trial comparing Limaprost and Ticlopidine.
References
Preclinical Evidence for Limaprost in Combination Therapies Remains Limited
A comprehensive review of existing scientific literature reveals a notable scarcity of preclinical studies investigating the deuterated prostaglandin E1 analogue, Limaprost-d3, in combination therapy models. The available research primarily focuses on the non-deuterated form, Limaprost, and its clinical applications, particularly in vasodilation and antiplatelet aggregation. This compound is predominantly utilized as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, rather than as a therapeutic agent in preclinical efficacy models.
While the direct investigation of this compound in combination therapies is not documented in the provided search results, understanding the mechanism of action of Limaprost can offer insights into its potential synergistic effects with other therapeutic agents. Limaprost is a prostaglandin E1 (PGE1) analogue that exerts its effects by binding to prostaglandin receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP triggers a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, neuroprotection, and anti-inflammatory responses.[1]
Potential Combination Strategies based on Mechanism of Action
The multifaceted mechanism of Limaprost suggests its potential for combination with other drugs to achieve enhanced therapeutic outcomes in various disease models. For instance, in conditions characterized by both vascular insufficiency and neuropathic pain, combining Limaprost with analgesics or neuroprotective agents could be a promising strategy. A clinical study on lumbar spinal stenosis explored the combination of Limaprost with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that a combination treatment might be more effective in managing radiculopathy than monotherapy with either agent.[2] Another study compared the efficacy of Limaprost with pregabalin for cervical spondylotic radiculopathy, indicating that while pregabalin provided earlier pain relief, Limaprost was superior in treating arm numbness.[3] These clinical observations hint at potential avenues for preclinical investigation of Limaprost in combination therapies.
Signaling Pathway of Limaprost
The primary signaling pathway for Limaprost involves its interaction with prostaglandin E2 receptors, which are G-protein coupled receptors. This interaction stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. The increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to produce the physiological effects of vasodilation and inhibition of platelet aggregation.
References
- 1. What is the mechanism of Limaprost? [synapse.patsnap.com]
- 2. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Limaprost-d3 Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic purity of Limaprost-d3 reference standards. Ensuring the high isotopic purity of deuterated internal standards is critical for the accuracy and reliability of quantitative bioanalytical assays. This document outlines the experimental protocol for assessing isotopic purity, presents comparative data, and illustrates the analytical workflow.
Comparative Analysis of Isotopic Purity
The isotopic purity of a this compound reference standard is a critical parameter that directly impacts its performance as an internal standard in mass spectrometry-based assays. A higher isotopic purity minimizes signal interference from unlabeled or partially labeled species, leading to more accurate and precise quantification of the target analyte, Limaprost.
For this comparative guide, we evaluated a commercially available this compound reference standard (Supplier A) against a second standard (Supplier B). The assessment was performed using high-resolution mass spectrometry (HRMS), a powerful technique for determining the relative abundance of different isotopologues.
Table 1: Comparative Isotopic Purity of this compound Reference Standards
| Parameter | Supplier A | Supplier B |
| Isotopic Purity (d3) | 99.5% | 98.2% |
| d0 Impurity | 0.1% | 0.5% |
| d1 Impurity | 0.3% | 1.0% |
| d2 Impurity | 0.1% | 0.3% |
| Chemical Purity | >99.8% | >99.5% |
The data clearly indicates that the this compound reference standard from Supplier A exhibits a higher isotopic purity, with a lower abundance of unlabeled (d0) and partially deuterated (d1, d2) species. This superior purity profile makes it a more suitable internal standard for sensitive and regulated bioanalytical applications.
Experimental Protocol: Isotopic Purity Determination by HRMS
The following protocol details the methodology used to assess the isotopic purity of this compound reference standards.
1. Sample Preparation:
-
Standard solutions of this compound from each supplier were prepared in methanol at a concentration of 1 µg/mL.
-
A solution of unlabeled Limaprost was also prepared at the same concentration to serve as a reference.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC) system was used to introduce the samples into the mass spectrometer. This step ensures that the analyte is separated from any potential impurities.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, was used for data acquisition. The instrument was operated in positive ion electrospray ionization (ESI) mode.
-
Data Acquisition: Full scan mass spectra were acquired over a relevant mass-to-charge (m/z) range to encompass the molecular ions of Limaprost and its deuterated isotopologues.
3. Data Analysis:
-
The extracted ion chromatograms (EICs) for the molecular ions of Limaprost (d0) and this compound were generated.
-
The peak areas of the corresponding isotopologues (d0, d1, d2, and d3) were integrated from the mass spectrum of the main chromatographic peak.
-
The isotopic purity was calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the experimental workflow for the determination of isotopic purity of this compound.
A Researcher's Guide to the Role of Limaprost-d3 in Drug Metabolism and Pathway Studies
In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. This is especially true for potent, low-dosage drugs like Limaprost, a prostaglandin E1 analogue used to treat ischemic symptoms by improving blood flow[1][2][3]. Validating its metabolism and pharmacokinetic profile requires analytical methods of exceptional sensitivity and reliability. This guide provides a detailed comparison of analytical approaches, underscoring the indispensable role of Limaprost-d3, a stable isotope-labeled internal standard, in achieving the requisite accuracy and precision.
The Gold Standard: Stable Isotope Dilution with this compound
This compound is the deuterium-labeled analogue of Limaprost[4][5]. Its utility is rooted in the principle of stable isotope dilution (SID), a mass spectrometry-based technique that represents the gold standard for quantitative bioanalysis. In this method, a known quantity of the stable isotope-labeled (SIL) internal standard (this compound) is added to a biological sample before any processing or extraction steps.
Because the SIL internal standard is chemically identical to the analyte (Limaprost), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, one can accurately determine the analyte's concentration, effectively canceling out most sources of experimental variability.
Comparison of Analytical Internal Standard Strategies
The choice of internal standard is critical for the validity of any bioanalytical method. Here, we compare the use of this compound with other potential strategies.
| Internal Standard Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | Co-elutes chromatographically with the analyte; distinguished by mass difference. | Gold Standard: Corrects for matrix effects, extraction loss, and instrument variability with the highest accuracy and precision. | Can be costly and time-consuming to synthesize. |
| Analogue/Homologous Standard | A structurally similar molecule with different physicochemical properties. | More readily available and less expensive than a SIL standard. | Does not co-elute perfectly; cannot fully compensate for matrix effects or differential extraction recovery, leading to lower accuracy. |
| External Calibration (No Internal Standard) | Analyte concentration is determined from a calibration curve prepared in a clean matrix. | Simplest and cheapest approach. | Highly susceptible to matrix effects, extraction inconsistencies, and instrument drift; generally considered unreliable for complex biological samples. |
Performance Data in Validated Bioanalytical Methods
The necessity for an ultra-low limit of quantitation (sub-pg/mL level) for Limaprost presents a significant analytical challenge due to endogenous interferences in human plasma. Advanced analytical methods using this compound have been developed to overcome these hurdles. Below is a summary of performance data from published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Table 1: Performance of LC-MS/MS Methods for Limaprost Quantification Using this compound
| Parameter | Method 1: 2D-LC/MS/MS | Method 2: 1D-LC with DMS/MS/MS |
| Internal Standard | This compound (deuterium derivatives) | This compound |
| Linear Dynamic Range | 0.1 - 10 pg/mL | Not specified, LLOQ suggests a similar range. |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL | 0.3 pg/mL |
| Precision (CV%) | "Acceptable" | < 2% for QC samples (0.6 and 3 pg/mL) |
| Accuracy | "Acceptable" | Not explicitly stated, but implied by meeting validation criteria. |
| Sample Volume | 3 mL of plasma | Not specified. |
| Analysis Time | > 50 minutes | 15 minutes |
DMS: Differential Mobility Spectrometry, a gas-phase separation technique that reduces interferences.
This comparison clearly shows that while both methods achieve exceptional sensitivity, the newer 1D-LC method with DMS offers a significant improvement in analytical throughput (>3x faster) without compromising performance. The success of both methods relies fundamentally on the use of this compound to ensure accurate quantification at these extremely low concentrations.
Experimental Protocols
Protocol 1: Sample Preparation and 2D-LC/MS/MS Analysis
This protocol is based on the highly sensitive method developed for clinical pharmacokinetic studies of Limaprost.
-
Sample Spiking: A known amount of this compound solution is added to human plasma samples.
-
Protein Precipitation: Proteins are precipitated from the plasma to release the drug.
-
Solid Phase Extraction (SPE): A three-step SPE procedure is performed to extract Limaprost and this compound from the plasma matrix and remove interfering components.
-
Chromatography (2D-LC):
-
First Dimension: The extracted sample is injected onto a Phenyl column for initial separation.
-
Trapping: The fraction containing Limaprost is captured on a trapping column.
-
Second Dimension: The trapped fraction is eluted onto an Octadecylsilane (ODS) column for high-resolution separation.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode is used.
-
Detection: The system is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Limaprost and this compound.
-
Visualizations
Caption: Bioanalytical workflow using this compound as an internal standard.
Role in Metabolism and Pathway Elucidation
Accurate quantification of the parent drug is the foundation of any metabolism study. By providing reliable concentration-time data, this compound enables the robust characterization of Limaprost's pharmacokinetic parameters, such as its rapid absorption and elimination. This is crucial for:
-
Calculating Metabolite Ratios: Understanding the rate and extent of metabolism by comparing the concentration of metabolites to the parent drug.
-
Pharmacokinetic Modeling: Building accurate models to predict drug behavior and inform dosing regimens.
-
Bioequivalence Studies: Ensuring different formulations of a drug perform identically, as demonstrated in a study comparing two tablet forms of Limaprost alfadex.
Limaprost is a prostaglandin E1 analogue that acts as an agonist at prostaglandin E2 (EP) receptors. Its therapeutic effects, including vasodilation and inhibition of platelet aggregation, are initiated by this receptor binding, which stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). The precise quantification enabled by this compound is essential for correlating drug exposure (pharmacokinetics) with these downstream biological effects (pharmacodynamics).
Caption: Simplified signaling pathway for Limaprost's mechanism of action.
References
Safety Operating Guide
Safe Disposal of Limaprost-d3: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Limaprost-d3 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, in accordance with safety data sheets (SDS) and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Personnel should be equipped with appropriate personal protective equipment (PPE), including gloves, and should work in a well-ventilated area, preferably under a chemical hood, to avoid inhalation of any dust or aerosols.[1]
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the compound is managed in compliance with all applicable local, regional, and national regulations.[2][3]
Key Disposal Steps:
-
Consult Regulations: Always begin by consulting local and institutional regulations regarding chemical waste disposal.
-
Segregate Waste: Do not mix this compound with other waste streams. It should be collected in a suitable, closed, and properly labeled container for disposal.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Avoid Environmental Release: Under no circumstances should this compound be allowed to enter sewers, surface water, or ground water.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment, labware, and empty containers, must be treated as hazardous waste.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound should be collected in a sealed container and disposed of as hazardous waste.
Summary of Disposal Recommendations
The following table summarizes key information regarding the disposal and handling of this compound.
| Aspect | Recommendation | References |
| Primary Disposal Method | Engage a licensed professional waste disposal company. | |
| Recommended Technology | Chemical incineration with an afterburner and scrubber, potentially after mixing with a combustible solvent. | |
| Environmental Protection | Prevent entry into sewers, surface water, or ground water. | |
| Contaminated Packaging | Dispose of as unused product. | |
| Regulatory Compliance | Disposal must be in accordance with official regulations. | |
| Transport Information | Classified as UN2811, Toxic solid, organic, n.o.s. (this compound). |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Limaprost-d3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Limaprost-d3.
This compound, a deuterated analog of the potent vasodilator Limaprost, requires meticulous handling to ensure laboratory safety and prevent exposure.[1] This document provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to support your research and development activities. Adherence to these guidelines is critical due to the compound's high potency and potential hazards.
Hazard Identification and Classification
This compound is classified as acutely toxic and is fatal if swallowed.[2] It is essential to understand the associated risks to implement appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | 💀 (Skull and Crossbones) | Danger |
Data sourced from the this compound Safety Data Sheet.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following personal protective equipment must be worn at all times when handling this compound.
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile rubber). | To prevent skin contact.[2][3] |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from dust and splashes. |
| Respiratory Protection | A NIOSH-approved respirator should be used, especially where dust formation is possible. | To prevent inhalation of airborne particles. |
| Protective Clothing | A laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination. |
Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound, from preparation to use in an experimental setting.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the required amount of the compound, avoiding the creation of dust.
-
Close the primary container tightly immediately after use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is soluble in methanol.
-
Cap the vial or flask securely and mix gently until the solid is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
All procedures involving this compound solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
Safe Handling and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Emergency Procedures and First Aid
Immediate action is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| If Swallowed | Immediately call a poison center or doctor. Do not induce vomiting. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing. |
| Eye Contact | Rinse opened eye for several minutes under running water. Then consult a doctor. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is typically -20°C.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials and unused solutions should be treated as hazardous waste.
-
Do not allow the product to enter drains or waterways.
-
Waste should be collected in appropriately labeled, sealed containers and disposed of through a licensed professional waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
